UNC0646
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWLRHRXOPODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025975 | |
| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320288-17-2 | |
| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNC-0646 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
UNC0646: A Technical Guide to its Mechanism of Action in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC0646, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). We will explore its core mechanism of action, its impact on epigenetic signaling, and provide detailed experimental protocols for its characterization.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating chromatin structure and gene accessibility. Histone methyltransferases (HMTs) are key enzymes that catalyze the transfer of methyl groups to histone proteins, thereby influencing gene transcription.
G9a (also known as EHMT2) and its homolog GLP (also known as EHMT1) are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), repressive epigenetic marks that are associated with gene silencing. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound is a potent and selective inhibitor of G9a and GLP.[1][2][3][4] It has emerged as a valuable chemical probe for studying the biological roles of these enzymes and as a potential lead compound for drug development.
Core Mechanism of Action
This compound acts as a competitive inhibitor of the peptide substrate of G9a and GLP, binding to the substrate-binding groove of the enzymes.[5] This prevents the methylation of histone H3 at lysine 9, leading to a global reduction in H3K9me2 levels within cells.[6] By inhibiting the catalytic activity of G9a and GLP, this compound effectively reverses the repressive epigenetic marks they establish, leading to changes in gene expression and subsequent cellular responses.
Downstream Cellular Consequences
The inhibition of G9a/GLP by this compound and the subsequent reduction in H3K9me2 levels trigger a cascade of downstream cellular events. These include the reactivation of silenced genes, leading to cell cycle arrest and the induction of apoptosis.[7][8] Studies in various cancer cell lines have demonstrated that this compound treatment can impair cell viability and proliferation.[7]
Quantitative Data Summary
The potency of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| G9a | Radioactive | 6 | [2][4] |
| GLP | Radioactive | <15 | [1][3][4] |
Table 2: Cellular Potency of this compound in Reducing H3K9me2 Levels
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MDA-MB-231 | In-Cell Western | 26 | [1] |
| MCF7 | In-Cell Western | 10 | |
| PC3 | In-Cell Western | 12 | |
| 22RV1 | In-Cell Western | 14 | |
| HCT116 wt | In-Cell Western | 68 | |
| HCT116 p53-/- | In-Cell Western | 86 | |
| IMR90 | In-Cell Western | 10 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
G9a/GLP Radioactive Biochemical Assay
This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.
Materials:
-
Recombinant G9a or GLP enzyme
-
Peptide substrate (e.g., H3 peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, G9a or GLP enzyme, and the peptide substrate.
-
Add this compound or the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the methylated peptide.
-
Air-dry the filter paper and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western (ICW) Assay for H3K9me2 Quantification
This immunocytochemical assay quantifies the levels of H3K9me2 within fixed cells in a multi-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain (e.g., DRAQ5) for normalization
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the cells with TBST.
-
Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA stain for 1 hour at room temperature in the dark.
-
Wash the cells with TBST.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals from the secondary antibody and the DNA stain.
-
Quantify the H3K9me2 signal and normalize it to the DNA stain signal to determine the relative H3K9me2 levels.
-
Calculate the IC50 value for the reduction of H3K9me2.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
This compound is a powerful and selective chemical probe for interrogating the functions of G9a and GLP in epigenetic regulation. Its well-defined mechanism of action and potent cellular activity make it an invaluable tool for both basic research and preclinical studies. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other G9a/GLP inhibitors in various biological contexts.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Specificity of UNC0646
Introduction
UNC0646 is a small molecule inhibitor that has emerged as a critical chemical probe for studying the biological roles of protein lysine methyltransferases. Its utility in preclinical research, particularly in oncology and epigenetics, is predicated on its potency and specificity for its primary targets. This document provides a comprehensive technical overview of the target specificity of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its primary targets, selectivity profile, mechanism of action, and the experimental methodologies used to characterize its specificity.
Primary Targets and Potency
This compound is a potent, cell-permeable inhibitor primarily targeting two closely related histone methyltransferases: G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4] G9a and GLP often form a heterodimeric complex to carry out their functions efficiently.[4][5]
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, demonstrating low nanomolar potency.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | IC50 Value | Assay Type |
|---|---|---|
| G9a (EHMT2) | 6 nM | Biochemical Enzyme Assay |
| GLP (EHMT1) | <15 nM | Biochemical Enzyme Assay |
Data sourced from multiple suppliers and publications.[1][2][3][6]
In a cellular context, this compound effectively reduces the levels of H3K9me2, confirming its on-target activity. The concentration required to achieve this effect is also in the low nanomolar range across various cell lines, showcasing excellent cell permeability and engagement with its intracellular targets.
Table 2: Cellular Activity of this compound (Reduction of H3K9me2 Levels)
| Cell Line | IC50 Value |
|---|---|
| MDA-MB-231 (Breast Cancer) | 26 nM |
| MCF7 (Breast Cancer) | 10 nM |
| PC3 (Prostate Cancer) | 12 nM |
| 22RV1 (Prostate Cancer) | 14 nM |
| HCT116 wt (Colon Cancer) | 68 nM |
| IMR90 (Normal Fibroblast) | 10 nM |
Data sourced from MedchemExpress, based on In-Cell Western (ICW) assays.[1]
Selectivity Profile
A critical attribute of a chemical probe is its selectivity—the ability to inhibit the intended target without significantly affecting other proteins. This compound exhibits high selectivity for G9a and GLP over other histone methyltransferases (HMTs) and a wide array of other protein classes.
Selectivity Against Other Methyltransferases
This compound has been profiled against a panel of other HMTs, including those that methylate H3K9 and other histone residues. It shows negligible activity against enzymes such as SETD7, SUV39H2, SETD8, and the protein arginine methyltransferase PRMT3, demonstrating a clear selectivity window.[1][2] For instance, a related compound, UNC0638, was shown to be inactive against a wide range of HMTs, a characteristic shared by this compound which was developed through optimization of the same quinazoline scaffold.[4][7]
Table 3: Selectivity of this compound Against Other Methyltransferases
| Off-Target | Activity |
|---|---|
| SETD7 | Highly Selective (>1000-fold) |
| SUV39H2 | Highly Selective (>1000-fold) |
| SETD8 | Highly Selective (>1000-fold) |
| PRMT3 | Highly Selective (>1000-fold) |
Selectivity data is often presented as a fold-difference in IC50 compared to the primary target. Specific quantitative values are not always published, but sources confirm high selectivity.[1][2]
Broader Off-Target Profiling
Mechanism of Action
This compound belongs to a class of 2,4-diamino-6,7-dimethoxyquinazoline inhibitors.[8] Mechanism of action studies on this scaffold, including compounds like BIX01294 and A-366, reveal a consistent inhibitory pattern. These inhibitors are competitive with the histone peptide substrate and non-competitive or uncompetitive with the S-adenosylmethionine (SAM) cofactor.[8][9][10] This indicates that this compound binds to the substrate-binding pocket of G9a and GLP, preventing the enzyme from engaging with its histone tail substrate.
Caption: this compound mechanism of action.
Experimental Protocols
The characterization of this compound specificity relies on a suite of standardized biochemical and cellular assays.
Biochemical Enzyme Inhibition Assay (SAHH-Coupled Assay)
This is a fluorescence-based, continuous enzyme assay used to determine in vitro IC50 values.
-
Principle: Histone methyltransferases like G9a use SAM as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. The assay couples the production of SAH to the activity of SAH hydrolase (SAHH), which converts SAH to homocysteine and adenosine. The homocysteine product is then detected by a thiol-sensitive fluorescent probe. The rate of fluorescence increase is proportional to the enzyme activity.
-
Methodology:
-
Recombinant G9a or GLP enzyme is incubated with the H3 peptide substrate and SAM in an appropriate buffer system.
-
This compound at various concentrations is added to the reaction wells.
-
The coupling enzymes (SAHH) and a fluorescent probe are included in the reaction mixture.
-
The reaction is initiated, and the fluorescence is monitored over time using a plate reader.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[11]
-
Cellular Target Engagement Assay (In-Cell Western, ICW)
This assay quantifies the levels of a specific protein modification (H3K9me2) inside cells to measure the inhibitor's cellular potency.
-
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific for the target modification (e.g., anti-H3K9me2) is added, followed by a fluorescently labeled secondary antibody. A second dye is used to stain the cell nucleus to normalize for cell number. The fluorescence intensity is then measured.
-
Methodology:
-
Cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of this compound for a defined period (e.g., 48-72 hours).
-
The cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
A blocking buffer is applied to reduce non-specific antibody binding.
-
Cells are incubated with a primary antibody against H3K9me2.
-
After washing, cells are incubated with an infrared-labeled secondary antibody.
-
A fluorescent DNA dye (e.g., DRAQ5) is added for normalization.
-
The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensities for the target and normalization dye are quantified.
-
The normalized signal is plotted against inhibitor concentration to determine the cellular IC50.[4][11]
-
Kinase and General Selectivity Profiling (e.g., KINOMEscan™)
To assess broad selectivity, inhibitors are screened against large panels of proteins. The KINOMEscan™ platform is a widely used binding assay for kinase profiling.
-
Principle: This is a competition-based binding assay. The inhibitor is tested for its ability to displace a ligand that is bound to the active site of a kinase. The amount of kinase captured on a solid support is measured, which is inversely proportional to the inhibitor's binding affinity.
-
Methodology:
-
A DNA-tagged kinase library is prepared.
-
An immobilized, active-site directed ligand is prepared on a solid support.
-
The test compound (this compound) is incubated with the DNA-tagged kinases.
-
The mixture is passed over the immobilized ligand. Kinases that are not bound by the inhibitor will bind to the support, while those bound by the inhibitor will remain in solution.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Results are typically reported as percent inhibition at a given concentration or as a dissociation constant (Kd).[5][12][13]
-
Caption: Workflow for this compound specificity analysis.
Signaling Pathway Context
This compound exerts its biological effects by inhibiting the enzymatic activity of G9a/GLP, thereby preventing H3K9 dimethylation. This modification is a key step in the establishment of heterochromatin and the silencing of gene expression. By blocking this process, this compound can lead to the reactivation of silenced genes. This mechanism is of high interest in cancer therapy, where tumor suppressor genes are often epigenetically silenced.
Caption: G9a/GLP signaling pathway.
Conclusion
This compound is a potent and highly selective inhibitor of the G9a and GLP histone methyltransferases. Its specificity has been established through rigorous biochemical and cellular assays, which demonstrate low nanomolar potency against its primary targets and minimal activity against a wide range of other proteins. As a substrate-competitive inhibitor, it directly blocks the catalytic function of G9a/GLP in cells, leading to a reduction in H3K9me2 levels. This well-characterized profile makes this compound an invaluable tool for dissecting the roles of G9a and GLP in health and disease and for exploring the therapeutic potential of HMT inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
UNC0646: A Technical Guide to a Potent G9a/GLP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0646 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in epigenetic regulation by catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.
Discovery and Development
This compound was developed through a systematic structure-activity relationship (SAR) study aimed at improving the cellular potency and reducing the toxicity of earlier G9a/GLP inhibitors.[1][2] The development originated from the quinazoline scaffold of the initial hit compound, BIX01294. Subsequent optimization led to the creation of UNC0321, a highly potent inhibitor that unfortunately lacked significant cellular activity. Further medicinal chemistry efforts focused on enhancing cell permeability, which resulted in the discovery of this compound. This compound demonstrated excellent potency in a variety of cell lines with a favorable separation between its functional potency and cellular toxicity.[1][2]
Chemical Properties
This compound is a quinazoline derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine |
| Molecular Formula | C₃₆H₅₉N₇O₂ |
| Molecular Weight | 621.9 g/mol |
| CAS Number | 1320288-17-2 |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL |
| SMILES | CC(C)N1CCN(C(C1)C)c2nc3cc(c(OC)cc3nc2NC4CCN(CC4)C5CCCCC5)OCCC6CCCCN6 |
| InChI | InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, its synthesis is based on the established chemistry of quinazoline inhibitors. The synthesis of the closely related precursor, UNC0638, has been described and involves a multi-step sequence starting from commercially available materials to construct the core quinazoline scaffold, followed by sequential additions of the side chains. It is anticipated that the synthesis of this compound follows a similar strategy, with modifications to introduce the specific side chains.
Mechanism of Action
This compound functions as a potent, substrate-competitive inhibitor of both G9a and GLP.[3] It occupies the substrate-binding groove of the enzymes, thereby preventing the methylation of their histone and non-histone substrates. The primary epigenetic consequence of G9a/GLP inhibition by this compound is a global reduction in the levels of H3K9me2.
References
An In-depth Technical Guide to the Biological Function of G9a and GLP Inhibition by UNC0646
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1), and the potent and selective inhibitor, UNC0646. This document details their roles in epigenetic regulation, the mechanism of inhibition by this compound, and provides structured data and experimental protocols for researchers in the field.
Core Biological Functions of G9a and GLP
G9a and its closely related homolog, G9a-like protein (GLP), are critical epigenetic regulators that primarily function as histone methyltransferases. They exist and function predominantly as a stoichiometric heteromeric complex in vivo.[1][2][3] This G9a/GLP complex is the primary driver for monomethylation and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) within euchromatic regions of the genome.[2][4][5][6]
These histone marks are canonical signals for transcriptional repression. The dimethylated H3K9 serves as a binding site for Heterochromatin Protein 1 (HP1), which further recruits machinery to condense chromatin and silence gene expression.[1][2] Beyond their well-established role in histone methylation, G9a and GLP are also known to methylate a variety of non-histone protein substrates, thereby influencing their function and cellular signaling pathways.[2][7][8]
The functional importance of the G9a/GLP complex is underscored by the embryonic lethality observed in knockout mice for either G9a or GLP, highlighting their indispensable role in developmental processes.[1][5][9][10] Dysregulation of G9a and GLP activity has been implicated in numerous pathologies, including cancer, neurological disorders, and viral latency, making them attractive targets for therapeutic intervention.[2][4][10][11][12][13]
This compound: A Potent and Selective Inhibitor of G9a and GLP
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both G9a and GLP.[11][14][15][16] It acts as a competitive inhibitor with respect to the histone substrate and is non-competitive with the cofactor S-adenosylmethionine (SAM).[17] The inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, subsequently reactivating the expression of silenced genes.[14] This targeted inhibition allows for the precise investigation of G9a/GLP function and presents a promising avenue for therapeutic development.
Quantitative Data for this compound
The following tables summarize the key quantitative data for the G9a/GLP inhibitor this compound, providing a clear comparison of its potency and cellular activity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Reference |
| G9a | 6 | [14][16] |
| GLP | <15 | [14][15][16] |
Table 2: Cellular Activity of this compound
| Cell Line | Cellular IC50 for H3K9me2 Reduction (nM) | Reference |
| MDA-MB-231 | 26 | [14] |
| MCF7 | 10 | [14] |
| PC3 | 12 | [14] |
| 22RV1 | 14 | [14] |
| HCT116 wt | 68 | [14] |
| HCT116 p53-/- | 86 | [14] |
| IMR90 | 10 | [14] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to study the effects of G9a/GLP inhibition by this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of G9a/GLP and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant G9a/GLP enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or other test compounds
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide, and recombinant G9a/GLP enzyme.
-
Add this compound or the vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot a portion of the reaction mixture onto filter paper.
-
Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated ³H-SAM.
-
Wash once with ethanol and allow the filter paper to dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol details the procedure for assessing changes in H3K9me2 levels at specific genomic loci following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR reagents
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells with Cell Lysis Buffer and then Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K9me2 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR).
Western Blotting for H3K9me2
This protocol describes how to measure global changes in H3K9me2 levels in cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA Buffer with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2 and a loading control like anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H3K9me2.
MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to G9a/GLP function and its inhibition by this compound.
Caption: G9a/GLP signaling pathway for transcriptional repression and its inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound on cells.
Caption: Crosstalk between G9a/GLP-mediated H3K9 methylation and DNA methylation in gene silencing.
References
- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 15. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blotting [bio-protocol.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
The Potent and Selective Inhibition of Histone H3K9 Dimethylation by UNC0646: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0646 is a highly potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are the primary writers of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. This technical guide provides an in-depth overview of the effects of this compound on H3K9 dimethylation, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and industry working on epigenetics, chromatin biology, and drug discovery.
Introduction
Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 9 (H3K9) is a key repressive mark, with different methylation states (mono-, di-, and tri-methylation) having distinct biological functions. H3K9 dimethylation (H3K9me2) is broadly distributed throughout the euchromatin and is crucial for the silencing of specific genes and repetitive elements. The G9a/GLP heterodimeric complex is the principal enzyme responsible for depositing the H3K9me2 mark in vivo. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound has emerged as a valuable chemical probe for studying the biological roles of G9a and GLP. Its high potency and selectivity allow for the precise dissection of pathways regulated by H3K9me2. This guide will delve into the technical details of this compound's mechanism of action and provide the necessary information for its effective use in a research setting.
Quantitative Data
The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type |
| G9a | 6 | Biochemical |
| GLP | <15 | Biochemical |
Table 1: Biochemical Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against the isolated G9a and GLP enzymes. The low nanomolar IC50 values highlight the potent inhibitory activity of the compound.[1][2]
| Cell Line | H3K9me2 Reduction IC50 (nM) |
| MDA-MB-231 | 26 |
| MCF7 | 10 |
| PC3 | 12 |
| 22RV1 | 14 |
| HCT116 wt | 68 |
| HCT116 p53-/- | 86 |
| IMR90 | 10 |
Table 2: Cellular Potency of this compound in Reducing H3K9me2 Levels. This table shows the IC50 values for the reduction of global H3K9me2 levels in various human cell lines, as determined by in-cell western assays.[1][2] These values demonstrate the potent cell permeability and on-target activity of this compound.
This compound exhibits high selectivity for G9a/GLP over other histone methyltransferases, such as SETD7, SUV39H2, and SETD8, as well as protein arginine methyltransferases like PRMT3.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological consequences are primarily due to the inhibition of G9a and GLP.
Signaling Pathway and Mechanism of Action
G9a and GLP function as a heterodimer to catalyze the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of lysine 9 on histone H3. This process results in the formation of H3K9me1 and subsequently H3K9me2. These methylated lysines can then serve as binding sites for reader proteins, such as Heterochromatin Protein 1 (HP1), which recruit further silencing machinery to condense chromatin and repress transcription. This compound acts as a competitive inhibitor at the substrate-binding site of G9a and GLP, thereby preventing the methylation of H3K9.
Caption: G9a/GLP signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on H3K9 dimethylation.
Histone Methyltransferase (HMT) Assay (Radioisotope-Based Filter Binding)
This assay measures the enzymatic activity of G9a/GLP by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.
Workflow Diagram:
Caption: Workflow for a radioisotope-based HMT assay.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing G9a or GLP enzyme, a biotinylated histone H3 (1-21) peptide substrate, and [3H]-S-adenosylmethionine ([3H]-SAM) in HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT). Add this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction plate at 30°C for 1 hour to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction: Terminate the reaction by adding an excess of cold S-adenosyl-L-homocysteine (SAH).
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The positively charged filter paper will bind the histone peptide.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-SAM.
-
Detection: Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HMT activity.
In-Cell Western (ICW) Assay for H3K9me2
This high-throughput immunocytochemical assay quantifies the levels of a specific protein or post-translational modification within cells grown in a microplate.
Workflow Diagram:
Caption: Workflow for an In-Cell Western assay.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) into a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Fixation and Permeabilization:
-
Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20 (PBST). Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 680) and a nuclear counterstain (e.g., DRAQ5) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells with PBST and then with PBS. Acquire images using a high-content imaging system or a plate reader capable of fluorescence detection. Normalize the H3K9me2 fluorescence signal to the nuclear stain signal to account for cell number variability.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of H3K9me2 and how it is affected by this compound treatment.
Workflow Diagram:
Caption: Workflow for a Chromatin Immunoprecipitation assay.
Methodology:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K9me2 or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) or on a genome-wide scale by next-generation sequencing (ChIP-seq).
Conclusion
This compound is a powerful and selective tool for investigating the roles of G9a, GLP, and H3K9 dimethylation in various biological processes. Its potent inhibitory activity in both biochemical and cellular contexts makes it an ideal probe for target validation and for elucidating the downstream consequences of G9a/GLP inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As our understanding of the epigenetic landscape continues to grow, chemical probes like this compound will remain indispensable for dissecting the intricate mechanisms that govern gene expression and cellular function.
References
UNC0646: An In-Depth Technical Guide to In Vitro Potency and IC50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies for its characterization, and illustrates the key signaling pathways involved.
Quantitative Assessment of this compound Potency
This compound demonstrates high potency against its primary targets, G9a and GLP, in biochemical assays and robust activity in cellular models through the reduction of histone H3 lysine 9 dimethylation (H3K9me2).
Biochemical Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of this compound against purified G9a and GLP enzymes is in the low nanomolar range, indicating a strong and direct inhibition of methyltransferase activity. This compound is highly selective for G9a and GLP, showing minimal activity against other histone methyltransferases such as SETD7, SUV39H2, SETD8, and PRMT3[1].
| Target Enzyme | IC50 (nM) |
| G9a | 6 |
| GLP | 15[2] |
Table 1: Biochemical IC50 Values of this compound. This table summarizes the biochemical potency of this compound against its primary targets, the histone methyltransferases G9a and GLP.
Cellular Inhibitory Potency
In cellular assays, the potency of this compound is measured by its ability to reduce the levels of H3K9me2, a direct downstream marker of G9a/GLP activity. The IC50 values for H3K9me2 reduction have been determined in a variety of cancer and normal cell lines.
| Cell Line | Cancer Type | H3K9me2 Reduction IC50 (nM) |
| MCF7 | Breast Cancer | 10[1][3] |
| PC3 | Prostate Cancer | 12[1] |
| 22RV1 | Prostate Cancer | 14[1] |
| MDA-MB-231 | Breast Cancer | 26[1] |
| HCT116 wt | Colon Cancer | 68[1] |
| HCT116 p53-/- | Colon Cancer | 86[1] |
| IMR90 | Normal Lung Fibroblast | 10[1] |
Table 2: Cellular IC50 Values of this compound for H3K9me2 Reduction. This table presents the cellular potency of this compound in various cell lines, quantified by the reduction of the H3K9me2 epigenetic mark.
Experimental Protocols
The determination of this compound's IC50 values relies on specific biochemical and cellular assays. The following sections provide detailed methodologies for these key experiments.
Biochemical Assay: SAHH-Coupled Methyltransferase Assay
This assay quantifies the activity of methyltransferases by measuring the production of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methylation reactions. The SAH is then hydrolyzed by S-adenosyl-L-homocysteine hydrolase (SAHH) to homocysteine and adenosine.
Principle: The activity of G9a or GLP is coupled to the enzymatic activity of SAHH. The production of homocysteine, which contains a free thiol group, is detected using a thiol-sensitive fluorescent probe. The increase in fluorescence is directly proportional to the methyltransferase activity.
Materials:
-
Purified G9a or GLP enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the G9a or GLP enzyme, histone H3 peptide substrate, SAHH, and the fluorescent probe in the assay buffer.
-
Assay Initiation: In a microplate, add the this compound dilutions. Add the reaction mixture to each well. Initiate the reaction by adding SAM.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
UNC0646: A Technical Guide to its Role in Gene Silencing and Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract
UNC0646 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are critical epigenetic regulators, primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of transcriptional repression. By inhibiting the catalytic activity of the G9a/GLP complex, this compound serves as a powerful chemical probe to reverse gene silencing, leading to the reactivation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its dual role in modulating gene expression, quantitative data on its activity, detailed experimental protocols, and visualizations of the associated molecular pathways.
Core Mechanism of Action
This compound functions as a substrate-competitive inhibitor, targeting the catalytic sites of G9a and GLP.[1] The primary molecular consequence of this inhibition is a significant reduction in the cellular levels of H3K9me2.[2][3][4][5][6] In the context of gene regulation, H3K9me2 is a repressive epigenetic mark. It facilitates chromatin compaction and serves as a docking site for transcriptional repressors, such as Heterochromatin Protein 1 (HP1), effectively silencing gene expression.[7]
Therefore, the principal role of this compound is to prevent or reverse gene silencing . By blocking the deposition of H3K9me2, this compound maintains a more open and transcriptionally permissive chromatin state (euchromatin), which can lead to the activation of genes previously silenced by the G9a/GLP complex.
Interestingly, G9a can also function as a transcriptional coactivator for a subset of genes, such as those regulated by the Glucocorticoid Receptor (GR).[8] In this capacity, G9a acts as a molecular scaffold, recruiting other coactivators like CARM1 and p300, a function that is independent of its methyltransferase activity.[6][8] Crucially, this compound selectively inhibits the repressive (methyltransferase-dependent) function of G9a without affecting its scaffolding-based coactivator role.[6][8]
Data Presentation: Quantitative Efficacy of this compound
The potency and selectivity of this compound have been characterized both in vitro and in various cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (nM) | Selectivity Profile |
| G9a (EHMT2) | 6 nM[2][3][5][6][9][10][11][12][13] | Highly selective over other histone methyltransferases including SETD7, SUV39H2, SETD8, and PRMT3.[2][3][5] |
| GLP (EHMT1) | <15 nM[2][3][5][6][9][10][11][12][13] |
Table 2: Cellular Activity of this compound (IC50 for H3K9me2 Reduction)
| Cell Line | Cancer Type / Origin | IC50 Value (nM) |
| MDA-MB-231 | Breast Cancer | 26 nM[2][3][4][5][6] |
| MCF7 | Breast Cancer | 10 nM[2][12][13] |
| PC3 | Prostate Cancer | 12 nM[2] |
| 22RV1 | Prostate Cancer | 14 nM[2] |
| HCT116 wt | Colon Cancer | 68 nM[2] |
| HCT116 p53-/- | Colon Cancer | 86 nM[2] |
| IMR90 | Fetal Lung Fibroblast | 10 nM[2][6] |
Signaling Pathways and Logical Relationships
Visualizations created using Graphviz provide a clear depiction of the molecular pathways and logical frameworks involving this compound.
Caption: G9a/GLP-mediated gene silencing pathway and this compound inhibition point.
Caption: Experimental workflow to assess this compound effects on cells.
Caption: this compound selectively inhibits G9a's corepressor, not coactivator, function.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. Specific parameters should be optimized for the cell line and experimental question.
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of harvest. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -80°C.[14] On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Culture the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the half-life of the H3K9me2 mark and the desired outcome.[14]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., by trypsinization for adherent cells).
Western Blot for H3K9me2 Levels
This protocol is for assessing the global reduction in H3K9me2 following this compound treatment.
-
Histone Extraction: After harvesting, perform an acid extraction of histones or prepare whole-cell lysates. For histone extraction, wash the cell pellet with PBS, resuspend in a hypotonic lysis buffer, and extract histones with 0.2 M H2SO4. Precipitate histones with trichloroacetic acid.
-
Protein Quantification: Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone protein (e.g., 5-10 µg) onto an SDS-PAGE gel (e.g., 15%). After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. To normalize the data, strip the membrane and re-probe with an antibody against total Histone H3. Quantify band intensities to determine the relative reduction in H3K9me2.
Gene Expression Analysis by qRT-PCR
This protocol measures changes in the transcript levels of target genes.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene in this compound-treated samples relative to vehicle-treated controls.
Applications in Research and Drug Development
-
Cancer Biology: G9a/GLP are overexpressed in various cancers, where they silence tumor suppressor genes.[14] this compound is used to reactivate these genes, inhibit cell proliferation, and induce apoptosis, making it a valuable tool for investigating epigenetic therapies.[14]
-
Developmental Biology: G9a-mediated H3K9me2 is essential for proper embryonic development, playing a role in cell fate decisions and silencing developmental genes.[15] this compound helps dissect these dynamic epigenetic reprogramming events.
-
Imprinted Disorders: G9a/GLP inhibitors have shown promise in activating silenced alleles of imprinted genes, such as in models of Prader-Willi syndrome, offering a potential therapeutic strategy.[16]
-
Chemical Probe: As a highly selective and potent inhibitor, this compound is a quintessential chemical probe for elucidating the biological functions of G9a and GLP, distinguishing their methyltransferase-dependent roles from other potential functions.[17]
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oipub.com [oipub.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. apexbt.com [apexbt.com]
- 14. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin dynamics and the role of G9a in gene regulation and enhancer silencing during early mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of UNC0646 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0646 is a potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4][5] By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, thereby reactivating the expression of silenced genes.[1][6] This epigenetic modulation triggers profound effects on various cellular pathways, making this compound a valuable tool for research and a potential therapeutic agent, particularly in oncology. This guide provides an in-depth technical overview of the core cellular pathways affected by this compound treatment.
Core Mechanism of Action
This compound acts as a competitive inhibitor at the substrate-binding site of G9a and GLP, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to histone H3.[7][8] This targeted inhibition leads to a significant decrease in the levels of H3K9me2, a key repressive histone mark.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on its primary targets and in various cell lines.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| G9a | Biochemical Assay | 6 | [1][3] |
| GLP | Biochemical Assay | <15 | [1][9] |
| MDA-MB-231 | H3K9me2 Reduction | 26 | [1][3] |
| MCF7 | H3K9me2 Reduction | 10 | [3] |
| PC3 | H3K9me2 Reduction | 12 | [3] |
| 22RV1 | H3K9me2 Reduction | 14 | [3] |
| HCT116 wt | H3K9me2 Reduction | 68 | [3] |
| HCT116 p53-/- | H3K9me2 Reduction | 86 | [3] |
| IMR90 | H3K9me2 Reduction | 10 | [3] |
| MeWo (Melanoma) | Cell Viability (MTT) | Not specified, used at IC50 dose | [10] |
| WM164 (Melanoma) | Cell Viability (MTT) | Not specified, used at IC50 dose | [10] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle Markers in MeWo Melanoma Cells
| Gene | Effect on Transcriptional Level | Significance (p-value) | Reference(s) |
| BAX | Increased | p = 0.05 | [10] |
| BCL-2 | Decreased | p = 0.05 | [10] |
| CDK1 | Decreased | p = 0.05 | [10] |
Cellular Pathways Modulated by this compound Treatment
Apoptosis
This compound treatment has been shown to be a potent inducer of apoptosis in various cancer cell lines.[7][10] The inhibition of G9a/GLP leads to a cascade of events culminating in programmed cell death. Mechanistically, this involves the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10] Furthermore, this compound modulates the expression of key apoptosis-regulating genes, leading to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-2.[10]
Cell Cycle Arrest
Treatment with this compound can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[10] This effect is, at least in part, mediated by the downregulation of key cell cycle regulators such as Cyclin-Dependent Kinase 1 (CDK1).[10] The inhibition of G9a/GLP alters the transcriptional program that governs cell cycle progression, leading to a halt in cell division.
Autophagy
The inhibition of G9a/GLP has been linked to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[11][12] This can be a pro-survival or pro-death mechanism depending on the cellular context. This compound and other G9a/GLP inhibitors can induce autophagy-associated apoptosis in some cancer cells.[11] The underlying mechanisms involve the transcriptional upregulation of autophagy-related genes and may also be linked to the post-translational modification of key autophagy proteins like ATG12.[13]
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical in development and wound healing, but is also hijacked by cancer cells to promote metastasis and drug resistance.[14][15] G9a has been implicated in promoting EMT.[10] Consequently, treatment with this compound can suppress EMT-mediated cellular migration and invasion. This is often characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as vimentin.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
PBS
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][16]
Autophagy Assay (LC3-II Western Blot)
This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
-
Treated and untreated cells
Procedure:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate. An increase in the LC3-II band (around 14-16 kDa) relative to the LC3-I band (around 18 kDa) indicates an induction of autophagy.[8][17][18]
Epithelial-Mesenchymal Transition (EMT) Marker Analysis (Western Blot)
This protocol is for the analysis of EMT marker expression by Western blotting.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against E-cadherin and Vimentin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
-
Treated and untreated cells
Procedure:
-
Prepare cell lysates and quantify protein concentration as described in the autophagy assay protocol.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against E-cadherin and Vimentin. A loading control like GAPDH or β-actin should also be probed.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate. A decrease in E-cadherin and an increase in Vimentin expression are indicative of EMT. This compound treatment is expected to show the reverse trend.
Conclusion
This compound is a powerful chemical probe that significantly impacts fundamental cellular processes by targeting the epigenetic regulators G9a and GLP. Its ability to induce apoptosis, cell cycle arrest, autophagy, and inhibit EMT underscores its potential as a therapeutic agent in cancer and other diseases characterized by epigenetic dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of this compound. Further research will continue to elucidate the full spectrum of its cellular activities and therapeutic applications.
References
- 1. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Drug: UNC0642 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 15. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
UNC0646: A Potent and Selective Chemical Probe for Interrogating G9a/GLP Methyltransferase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The euchromatic histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These methylation marks are canonical signals for transcriptional repression and the formation of heterochromatin.[1] G9a and GLP often function as a heterodimeric complex and have been implicated in a wide array of biological processes, including embryonic development, cell differentiation, and DNA repair.[1][3] Dysregulation of G9a/GLP activity is linked to the pathogenesis of numerous diseases, most notably cancer, where their overexpression often correlates with poor prognosis.[1][4]
The development of small molecule inhibitors has been instrumental in dissecting the complex biology of G9a and GLP. UNC0646 has emerged as a highly potent and selective chemical probe for these enzymes, offering researchers a powerful tool to investigate their roles in both normal physiology and disease states.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed protocols for its application in key cellular assays.
Mechanism of Action
This compound is a quinazoline-based small molecule that acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the S-adenosylmethionine (SAM) cofactor.[8][9] This mechanism of action is consistent with its predecessor compounds, UNC0638 and UNC0321.[10] The molecule occupies the substrate-binding pocket of G9a and GLP, thereby preventing the transfer of a methyl group to histone H3 and other non-histone substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its closely related analog, UNC0638, which serves as a benchmark for its selectivity and cellular effects.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| G9a | 6 | Biochemical HMT Assay | [5][6] |
| GLP | <15 | Biochemical HMT Assay | [5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) for H3K9me2 Reduction | Reference |
| MDA-MB-231 | In-Cell Western | 26 | [5] |
| MCF7 | In-Cell Western | 10 | [5] |
| PC3 | In-Cell Western | 12 | [5] |
| 22RV1 | In-Cell Western | 14 | [5] |
| HCT116 wt | In-Cell Western | 68 | [5] |
| HCT116 p53-/- | In-Cell Western | 86 | [5] |
| IMR90 | In-Cell Western | 10 | [5] |
Table 3: Selectivity Profile of UNC0638 (A Close Analog of this compound)
| Target | Activity/Selectivity | Reference |
| SUV39H1, SUV39H2 | Inactive | [10] |
| EZH2 | Inactive | [10] |
| SETD7, MLL, SMYD3 | Inactive | [10] |
| DOT1L | Inactive | [10] |
| SETD8 | Inactive | [10] |
| PRMT1, PRMT3 | Inactive | [10] |
| JMJD2E | >200-fold selective for G9a/GLP | [10] |
| DNMT1 | >5,000-fold selective for G9a/GLP | [10] |
Table 4: Cellular Toxicity of this compound and Analogs
| Compound | Cell Line | EC₅₀ (nM) from MTT Assay | Reference |
| UNC0638 | MDA-MB-231 | 11,000 ± 710 | [10] |
| BIX01294 | MDA-MB-231 | 2,700 ± 76 | [10] |
Note: A higher EC₅₀ value indicates lower cytotoxicity. The data demonstrates a favorable therapeutic window for UNC0638, a property shared by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the G9a/GLP signaling pathway, the downstream cellular consequences of its inhibition by this compound, and a typical experimental workflow for studying its effects.
Figure 1: G9a/GLP Signaling Pathway and Inhibition by this compound.
Figure 2: Downstream Cellular Effects of this compound Treatment.
Figure 3: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This assay quantifies the levels of H3K9me2 within cells following treatment with this compound.
Materials:
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS (Fixation Solution)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or equivalent)
-
Primary Antibody: Rabbit anti-H3K9me2
-
Normalization Control: Mouse anti-Actin or DRAQ5/Sapphire700 stain
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a DMSO vehicle control) for the desired time period (e.g., 48 hours).
-
Fixation: Remove media and wash wells once with PBS. Add 150 µL of 3.7% formaldehyde to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Remove fixation solution and wash wells five times with 200 µL of Permeabilization Buffer, incubating for 5 minutes per wash.
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Remove blocking buffer and add 50 µL of primary antibody solution (anti-H3K9me2 and normalization control antibody diluted in blocking buffer) to each well. Incubate overnight at 4°C.
-
Washing: Wash wells four times with wash buffer (e.g., 0.1% Tween-20 in PBS) for 5 minutes each.
-
Secondary Antibody Incubation: Add 50 µL of the appropriate IRDye-conjugated secondary antibodies diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step (step 7).
-
Imaging: Scan the plate using an infrared imaging system. The integrated intensity of the 800nm channel (H3K9me2) is normalized to the 700nm channel (loading control). Data is then analyzed to determine the IC₅₀ value.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the ICW assay.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well.
-
Incubation for Solubilization: Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Background-subtract the absorbance readings and normalize to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC₅₀ concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 50 µL of RNase A solution and incubate at 37°C for 15 minutes.
-
PI Staining: Add 400 µL of PI staining solution and incubate for 15 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple method to study directional cell migration in vitro.
Materials:
-
6-well or 12-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium (consider using low-serum medium to minimize proliferation)
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to ~90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations using a microscope.
-
Incubation and Subsequent Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the G9a and GLP histone methyltransferases. Its favorable separation of cellular potency and toxicity makes it an invaluable tool for investigating the biological functions of G9a/GLP in various cellular contexts. The detailed protocols provided in this guide are intended to enable researchers to confidently employ this compound to further elucidate the roles of H3K9 methylation in health and disease, and to explore the therapeutic potential of targeting this critical epigenetic pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 3. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Technical Guide to Early Studies of UNC0646 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of epigenetics has emerged as a critical frontier in oncology, revealing that heritable changes in gene expression, independent of DNA sequence alterations, are fundamental to cancer development and progression. Histone methyltransferases (HMTs), the enzymatic "writers" of methylation marks on histone tails, are key regulators of chromatin structure and gene transcription. Among these, G9a (also known as EHMT2 or KMT1C) and its homolog G9a-like protein (GLP, also known as EHMT1 or KMT1D) have garnered significant attention.
G9a and GLP primarily form a heterodimeric complex that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Aberrant overexpression of G9a is frequently observed in various malignancies—including prostate, lung, and liver cancer—where it correlates with the silencing of tumor suppressor genes, leading to more aggressive phenotypes and poor prognosis.[1][2] This has positioned the G9a/GLP complex as a promising therapeutic target.
UNC0646 is a potent, selective, and cell-permeable small molecule inhibitor of the G9a and GLP histone methyltransferases. Developed as a chemical probe to investigate the biological functions of G9a/GLP, early studies in cancer cell lines have been pivotal in elucidating the downstream consequences of its enzymatic inhibition and validating its potential as an antineoplastic agent. This technical guide provides an in-depth summary of these foundational in vitro studies, focusing on quantitative data, key experimental methodologies, and the core signaling pathways affected by this compound.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of G9a and its closely related homolog, GLP. It functions as a substrate-competitive inhibitor, occupying the lysine-binding channel of the enzyme's SET domain. This prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 lysine 9 residue.
The primary molecular consequence of this compound treatment is a significant and dose-dependent reduction in the global levels of H3K9me2.[2] Since H3K9me2 is a repressive histone mark, its reduction leads to a more open chromatin state at specific gene promoters, facilitating the re-expression of previously silenced genes, including critical tumor suppressors. This reactivation of tumor suppressor pathways is a key driver of the anti-cancer effects observed in treated cell lines.
Quantitative Data Presentation
The potency of this compound has been quantified in various cancer cell lines, with endpoints typically measuring either the direct reduction of the H3K9me2 mark or the downstream effect on cell viability.
Table 1: IC50 Values of this compound for H3K9me2 Reduction
This table summarizes the concentration of this compound required to reduce the cellular H3K9me2 levels by 50% as determined by In-Cell Western (ICW) assays.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Breast Cancer | 10 |
| PC3 | Prostate Cancer | 12 |
| 22RV1 | Prostate Cancer | 14 |
| MDA-MB-231 | Breast Cancer | 26 |
| HCT116 (wt) | Colorectal Cancer | 68 |
| HCT116 (p53-/-) | Colorectal Cancer | 86 |
| IMR90 | Normal Lung Fibroblast | 10 |
| (Data sourced from MedChemExpress product information, based on foundational studies) |
Table 2: IC50 Values of this compound for Cell Viability
This table presents the concentration of this compound required to inhibit cell viability by 50% after a 24-hour incubation period, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MeWo | Melanoma | ~4.0 |
| WM164 | Melanoma | ~2.5 |
| (Data derived from studies on melanoma cell lines)[3][4] |
Cellular Consequences and Signaling Pathways
Treatment of cancer cells with this compound triggers distinct phenotypic changes, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A consistent outcome of G9a/GLP inhibition by this compound is the induction of programmed cell death, or apoptosis. In melanoma cells, for instance, this compound treatment leads to a cascade of events characteristic of the intrinsic apoptotic pathway.[3][4] This includes:
-
Loss of Mitochondrial Membrane Potential: A key early event in apoptosis, indicating mitochondrial dysfunction.[3]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels contribute to cellular stress and further promote the apoptotic cascade.[3]
-
Modulation of Apoptosis-Related Transcripts: this compound treatment has been shown to upregulate the expression of the pro-apoptotic gene BAX while downregulating the anti-apoptotic gene BCL-2.[3] This shift in the BAX/BCL-2 ratio is a critical checkpoint that commits the cell to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC0646 in Cell Culture
Introduction
UNC0646 is a potent and selective small molecule inhibitor of the homologous protein lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2][3][4][5] G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][6][7][8][9][10] By inhibiting G9a/GLP activity, this compound leads to a global reduction in H3K9me2 levels, resulting in the modulation of gene expression.[2][11] This has been shown to induce various cellular effects, including cell cycle arrest and apoptosis in cancer cells, making this compound a valuable tool for studying the biological roles of G9a/GLP and for potential therapeutic development.[12]
Mechanism of Action
This compound acts as a competitive inhibitor at the substrate-binding site of G9a and GLP, preventing the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to histone H3 lysine 9.[6] This leads to a decrease in the levels of H3K9me2, a mark that is typically recognized by proteins involved in chromatin compaction and gene silencing. The reduction of this repressive mark can lead to a more open chromatin structure and the reactivation of silenced genes.[10][11]
Data Presentation
In Vitro and Cellular Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | G9a | 6 nM | [1][2][3][4] |
| IC50 | GLP | <15 nM | [2][3][4] |
| Cellular IC50 (H3K9me2 reduction) | MCF7 | 10 nM | [1][13] |
| MDA-MB-231 | 26 nM | [2] | |
| PC3 | 12 nM | [2] | |
| 22RV1 | 14 nM | [2] | |
| HCT116 wt | 68 nM | [2] | |
| HCT116 p53-/- | 86 nM | [2] | |
| IMR90 | 10 nM | [2] | |
| EC50 (Cell Toxicity) | MCF7 | 4.7 µM | [1][13] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound to assess its effects on cell viability, proliferation, or downstream molecular events.
Materials:
-
This compound (store stock solution at -80°C)[2]
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile, tissue culture-treated plates or flasks
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
For suspension cells, seed cells in a flask or multi-well plate at an appropriate density.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A common starting range is 100 nM to 5 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting, or immunofluorescence.
-
Protocol 2: Western Blotting for H3K9me2 Levels
This protocol outlines the procedure for detecting changes in H3K9me2 levels in cells treated with this compound.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1)
-
RIPA buffer or a suitable lysis buffer for histone extraction
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)[14]
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[14]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-Total Histone H3 antibody to serve as a loading control.
-
Protocol 3: Immunofluorescence for H3K9me2
This protocol describes how to visualize the reduction of H3K9me2 in the nuclei of cells treated with this compound using immunofluorescence microscopy.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound and vehicle-treated cells (from Protocol 1)
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibody: anti-H3K9me2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope with appropriate filters. A decrease in the fluorescence intensity of the H3K9me2 signal is expected in this compound-treated cells compared to the vehicle control.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to downstream cellular effects.
Caption: Workflow for Western Blotting analysis of H3K9me2 levels.
Caption: Workflow for Immunofluorescence analysis of H3K9me2 localization.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 14. docs.abcam.com [docs.abcam.com]
Optimal Concentration of UNC0646 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), in various in vitro assays.[1][2] this compound has demonstrated high cellular potency with low associated cytotoxicity, making it a valuable tool for epigenetic research.[1][3]
Mechanism of Action
This compound primarily functions by inhibiting the methyltransferase activity of G9a and GLP, which are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[4][5] By blocking G9a/GLP, this compound leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and various cellular processes.[1][3] This inhibition has been shown to induce apoptosis, promote cell cycle arrest, and increase the generation of reactive oxygen species (ROS) in cancer cell lines.[6]
Caption: this compound inhibits G9a/GLP, reducing H3K9me2 and transcriptional repression, leading to apoptosis.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Below is a summary of reported concentrations and their effects.
| Parameter | Enzyme/Cell Line | Concentration | Reference |
| Biochemical IC50 | G9a | 6 nM | [1] |
| GLP | <15 nM | [1] | |
| Cellular IC50 (H3K9me2 Reduction) | MDA-MB-231 (Breast Cancer) | 26 nM | [1] |
| MCF7 (Breast Cancer) | 10 nM | [1] | |
| PC3 (Prostate Cancer) | 12 nM | [1] | |
| 22RV1 (Prostate Cancer) | 14 nM | [1] | |
| HCT116 wt (Colon Cancer) | 68 nM | [1] | |
| HCT 116 p53-/- (Colon Cancer) | 86 nM | [1] | |
| IMR90 (Fetal Lung Fibroblast) | 10 nM | [1] | |
| Cell Viability (MTT Assay) | MeWo (Melanoma) | IC50 determined from 0-32 µM range over 24h | [6] |
| WM164 (Melanoma) | IC50 determined from 0-32 µM range over 24h | [6] | |
| Wound Scratch Assay | MeWo (Melanoma) | IC25 dose for 24h or 48h | [6] |
Experimental Protocols
Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound (reconstituted in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).[8] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
How to dissolve and store UNC0646 for experiments
Application Notes and Protocols for UNC0646
Introduction
This compound is a potent, selective, and cell-penetrant small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] G9a and GLP are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are crucial for transcriptional repression and the maintenance of chromatin structure.[2] Due to its role in gene silencing, G9a/GLP inhibition has become a key area of investigation in oncology and other fields. This compound serves as a critical chemical probe for studying the biological functions of G9a and GLP.
Application Notes
Properties of this compound
| Property | Value | Reference |
| Target(s) | G9a (EHMT2), GLP (EHMT1) | [1][2][3] |
| IC₅₀ Values | G9a: ~6 nM GLP: <15 nM | [1][2][3] |
| Cellular Potency | Reduces H3K9me2 levels in MDA-MB-231 cells with an IC₅₀ of 26 nM. | [1] |
| Molecular Formula | C₃₆H₅₉N₇O₂ | [3] |
| Molecular Weight | 621.9 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
Solubility of this compound
It is crucial to use high-purity, anhydrous solvents for dissolution. For dimethyl sulfoxide (DMSO), which is hygroscopic, using a new, unopened bottle is recommended to ensure maximum solubility.[1]
| Solvent | Concentration | Notes | Reference |
| DMSO | 33.33 mg/mL (~53.6 mM) | Ultrasonic assistance may be required. | [1] |
| DCM (Dichloromethane) | ≥ 50 mg/mL (~80.4 mM) | Saturation point not determined. | [1] |
| DMF (Dimethylformamide) | 30 mg/mL | [3] | |
| Ethanol | 30 mg/mL | [3] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Storage and Stability
Proper storage is essential to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Best Practice: Once dissolved, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of G9a and GLP. These enzymes transfer methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone H3, primarily at position 9. The resulting H3K9me2 mark is a signal for transcriptional repression. By blocking this process, this compound prevents the establishment of this repressive mark, leading to the potential reactivation of silenced genes. G9a/GLP activity has been implicated in several cellular pathways, including the Wnt and Notch signaling pathways.[4] Inhibition of G9a/GLP can induce apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[4]
Caption: G9a/GLP signaling and inhibition by this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro experiments.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound powder (MW: 621.9 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 621.9 g/mol ) = 0.0001608 L = 160.8 µL
-
-
Preparation: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. For 1 mg, add 160.8 µL of DMSO.
-
Mixing: Vortex the tube vigorously. If the compound does not dissolve completely, place it in a sonicator bath for 5-10 minutes until the solution is clear.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[1]
Protocol for Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experiment.
Materials:
-
Cultured cells in appropriate growth medium
-
10 mM this compound stock solution (prepared as above)
-
Sterile cell culture plates and supplies
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions in fresh, serum-containing culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Note: The final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the appropriate wells.
-
For example, in a 6-well plate containing 2 mL of medium per well, adding 2 µL of a 10 mM stock would yield a final concentration of 10 µM.
-
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (MTT, LDH), Western blotting for H3K9me2 levels, or gene expression analysis.[4]
Protocol for In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from general HMT assay procedures and can be used to measure the inhibitory activity of this compound on G9a/GLP.[5][6] It relies on the transfer of a radiolabeled methyl group.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 substrate (full-length protein or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM)
-
This compound (serially diluted)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 1.5-mL microcentrifuge tube on ice, set up the reaction mixture. The final volume is typically 20-50 µL.
-
Add HMT Assay Buffer.
-
Add the desired concentration of this compound (or DMSO as a vehicle control).
-
Add the histone H3 substrate.
-
Add recombinant G9a/GLP enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the methylation reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubation: Incubate the reaction at 30°C for 1 hour (optimize time as needed).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with a wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) for 5 minutes each to remove unincorporated radiolabeled SAM.
-
Measurement:
-
Place the dried filter paper into a scintillation vial.
-
Add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC0646 in Chromatin Immunoprecipitation (ChIP) Assays
Introduction
UNC0646 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2][3] These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[4] By inhibiting G9a/GLP, this compound provides a powerful tool for researchers to investigate the roles of H3K9 methylation in gene regulation, chromatin structure, and various disease states, particularly cancer.[5] Chromatin Immunoprecipitation (ChIP) is a technique used to probe the interactions of proteins with DNA in vivo.[6][7] When coupled with this compound treatment, ChIP assays can effectively elucidate the direct consequences of G9a/GLP inhibition on the chromatin landscape at specific genomic loci or across the entire genome (ChIP-seq).
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in ChIP experiments to study the dynamics of H3K9me2.
Mechanism of Action
G9a and GLP form a heteromeric complex that is the primary driver for euchromatic H3K9me2.[4] This modification serves as a binding site for proteins like Heterochromatin Protein 1 (HP1), which mediate transcriptional silencing.[4] this compound acts as a substrate-competitive inhibitor, occupying the peptide-binding pocket of G9a and GLP, thereby preventing the methylation of H3K9.[8][9] This leads to a global reduction in H3K9me2 levels, which can result in the reactivation of silenced genes.[8][10] The use of this compound allows for the targeted investigation of gene regulatory networks controlled by the G9a/GLP complex.
Quantitative Data
The potency of this compound can be measured by its half-maximal inhibitory concentration (IC50) in both biochemical assays against the purified enzymes and in cell-based assays measuring the reduction of the H3K9me2 mark.
Table 1: Biochemical Inhibitory Potency of this compound
| Target Enzyme | IC50 | Reference |
|---|---|---|
| G9a (EHMT2) | 6 nM | [1][2][3] |
| GLP (EHMT1) | <15 nM |[1][2][3] |
Table 2: Cellular Potency of this compound for H3K9me2 Reduction
| Cell Line | Cell Type | IC50 for H3K9me2 Reduction | Reference |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | 26 nM | [1] |
| MCF7 | Human Breast Cancer | 10 nM | [1] |
| PC3 | Human Prostate Cancer | 12 nM | [1] |
| 22RV1 | Human Prostate Cancer | 14 nM | [1] |
| HCT116 wt | Human Colon Cancer | 68 nM | [1] |
| IMR90 | Human Fetal Lung Fibroblast | 10 nM |[1] |
Note: IC50 values can vary depending on experimental conditions, such as treatment duration and detection method.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay on cells treated with this compound to measure changes in H3K9me2 levels at specific genomic loci.
Workflow Overview
The overall workflow involves treating cultured cells with this compound, cross-linking protein-DNA complexes, preparing chromatin, immunoprecipitating the target (H3K9me2), and analyzing the associated DNA.
Protocol: ChIP for H3K9me2 after this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.[11][12][13]
Materials:
-
This compound (dissolved in DMSO)
-
Mammalian cell line of interest
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and wash buffers (see recipes below)
-
Protease inhibitor cocktail
-
ChIP-grade antibody against H3K9me2
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit or reagents (Phenol:Chloroform:Isoamyl Alcohol)
-
Primers for qPCR analysis
Buffer Recipes:
-
Lysis Buffer 1 (LB1): 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100.
-
Lysis Buffer 2 (LB2): 10 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA.
-
Lysis Buffer 3 (LB3) / Shearing Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine.
-
RIPA Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 500 mM LiCl, 1 mM EDTA, 1% NP-40, 0.7% Sodium Deoxycholate.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS.
-
Add fresh protease inhibitors to all lysis and wash buffers before use.
Procedure:
1. Cell Culture and this compound Treatment a. Plate cells to achieve 70-80% confluency at the time of harvesting. A 15 cm plate typically yields enough chromatin for several ChIP reactions. b. Treat cells with the desired concentration of this compound (e.g., 50-500 nM, based on IC50 data) or DMSO as a vehicle control. Treatment duration should be optimized; 48-72 hours is a common starting point to ensure significant reduction in H3K9me2 levels.[9]
2. Protein-DNA Cross-linking a. To the cell culture medium, add formaldehyde to a final concentration of 1%.[14][15] Swirl gently to mix. b. Incubate at room temperature for 10 minutes. c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[14] d. Incubate at room temperature for 5 minutes. e. Wash cells twice with ice-cold PBS. Scrape cells into a conical tube, centrifuge at 1,500 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be flash-frozen and stored at -80°C.
3. Cell Lysis and Chromatin Shearing a. Resuspend the cell pellet in Lysis Buffer 1 and incubate on ice. b. Pellet the nuclei and resuspend in Lysis Buffer 2. c. Pellet the nuclei again and resuspend in Lysis Buffer 3 (Shearing Buffer). d. Shear the chromatin by sonication to an average size of 200-600 bp.[11][15] Optimization is critical; perform a time course to determine the optimal sonication conditions for your cell type and equipment.[16] e. Centrifuge at maximum speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube. This is your chromatin preparation.
4. Immunoprecipitation (IP) a. Dilute a small aliquot of the chromatin preparation (e.g., 10%) with Elution Buffer to serve as the "input" control. Store at -20°C until the reverse cross-linking step. b. For each IP, incubate a defined amount of chromatin (e.g., 10-50 µg) with a specific amount of anti-H3K9me2 antibody (typically 2-5 µg, requires optimization) overnight at 4°C with rotation. c. Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for an additional 2-4 hours at 4°C.[17]
5. Washing and Elution a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with low-salt buffer, high-salt buffer, LiCl buffer (RIPA Wash Buffer), and TE buffer.[16] c. Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with shaking.[18] d. Pellet the beads and transfer the supernatant (containing the eluted complexes) to a new tube.
6. Reverse Cross-linking and DNA Purification a. Add NaCl to the eluted ChIP samples and the input control samples to a final concentration of 200 mM. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.[19] b. Add RNase A and incubate at 37°C for 1 hour.[18] c. Add Proteinase K and incubate at 55°C for 2 hours to digest proteins.[18] d. Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation. e. Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.
7. Downstream Analysis a. The purified DNA can now be analyzed by quantitative PCR (qPCR) using primers specific to target gene promoters or control regions. b. Data Analysis (ChIP-qPCR): Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of H3K9me2 at specific loci between this compound-treated and control samples. A successful experiment should show a significant reduction in the H3K9me2 signal at G9a/GLP target genes following this compound treatment.[8][10] c. Alternatively, the DNA can be used to prepare a library for next-generation sequencing (ChIP-seq) to analyze H3K9me2 changes on a genome-wide scale.[20][21]
Key Considerations and Troubleshooting
-
This compound Concentration and Duration: Titrate the concentration and treatment time of this compound for your specific cell line to achieve a significant reduction in global H3K9me2 levels without excessive cytotoxicity.[1][5]
-
Antibody Specificity: Use a highly specific and validated ChIP-grade antibody for H3K9me2. The quality of the antibody is critical for a successful ChIP experiment.[7]
-
Chromatin Shearing: Proper chromatin fragmentation is crucial. Over-sonication can damage epitopes, while under-sonication results in poor resolution and high background.[11][15]
-
Controls: Always include a vehicle control (DMSO) to compare against this compound treatment. A negative control IP with a non-specific IgG antibody should also be performed to determine background signal. For ChIP-qPCR, include primers for a known G9a-regulated gene (positive locus) and a gene known to be devoid of H3K9me2 (negative locus).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A unique chromatin signature uncovers early developmental enhancers in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTG ChIP Sequencing | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 16. Chromatin Immunoprecipitation (ChIP) to Assay Dynamic Histone Modification in Activated Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast chromatin immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0646 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), in various animal models. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathways affected by this compound, designed to facilitate the planning and execution of preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and its close analog, UNC0642, which has been optimized for in vivo use.
Table 1: In Vivo Administration of UNC0642 (this compound Analog) in a Cancer Model
| Parameter | Details | Reference |
| Animal Model | Nude mice bearing J82 human bladder cancer cell xenografts | [1] |
| Compound | UNC0642 | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Every other day | [1] |
| Treatment Duration | 6 doses | [1] |
| Observed Effects | Significant suppression of tumor growth, reduced cell proliferation (Ki67 staining), and increased apoptosis (cleaved Caspase 3 staining) in tumor tissue. No significant loss of body weight was observed. | [1] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Viability) | Downstream Effects | Reference |
| MeWo, WM164 | Melanoma | Dose-dependent reduction in viability | Induces apoptosis, loss of mitochondrial membrane potential, ROS generation, cell cycle arrest.[2][3][4] | [2][3][4] |
| T24, J82, 5637 | Bladder Cancer | 9.85 µM, 13.15 µM, 9.57 µM (UNC0642) | Dose-dependent decrease in H3K9me2 levels and increase in apoptosis.[1] | [1] |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Xenograft Cancer Model
This protocol is adapted from a study using the close analog UNC0642 for the treatment of bladder cancer xenografts in mice[1].
1. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil or as optimized for solubility and tolerability)
-
Nude mice (e.g., BALB/c nude)
-
Human cancer cells for xenograft (e.g., J82 bladder cancer cells)
-
Matrigel (optional, for cell implantation)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
2. Animal Model Establishment:
-
Culture human cancer cells to 70-80% confluency.
-
Harvest and resuspend cells in a sterile solution (e.g., PBS) at a concentration of 1-5 x 10^6 cells per 100 µL. A 1:1 mixture with Matrigel can enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
3. This compound Preparation and Administration:
-
On each day of treatment, freshly prepare the this compound solution in the chosen vehicle.
-
The recommended starting dose, based on its analog, is 5 mg/kg.
-
Administer the solution via intraperitoneal (i.p.) injection. The injection volume should not exceed 10 ml/kg.
-
Treat the mice every other day for a total of six doses.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis), or molecular analysis.
Caption: Workflow for this compound administration in a mouse xenograft cancer model.
Signaling Pathways
This compound exerts its effects by inhibiting the methyltransferase activity of G9a and GLP, which primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This epigenetic modification is generally associated with transcriptional repression. Inhibition of G9a/GLP by this compound leads to a reduction in H3K9me2 levels, resulting in the reactivation of silenced genes, including tumor suppressors. This triggers downstream effects on cell cycle progression and apoptosis.
Anticancer Signaling Pathway of this compound
In cancer cells, this compound treatment has been shown to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins.[1][2][3][4]
Caption: this compound inhibits G9a/GLP, leading to apoptosis and cell cycle arrest.
References
- 1. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Detecting H3K9me2 Changes Following UNC0646 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 dimethylation at lysine 9 (H3K9me2) is a key epigenetic modification associated with transcriptional repression and the formation of heterochromatin. The levels of H3K9me2 are dynamically regulated by histone methyltransferases (HMTs) and demethylases. G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) are the primary enzymes responsible for mono- and dimethylation of H3K9 in euchromatin. Dysregulation of G9a/GLP activity and aberrant H3K9me2 levels are implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
UNC0646 is a potent and selective small molecule inhibitor of both G9a and GLP.[1] By inhibiting the catalytic activity of these enzymes, this compound leads to a global reduction in H3K9me2 levels, subsequently affecting gene expression.[1] Western blotting is a fundamental and widely used technique to assess the global changes in histone modifications in response to such inhibitors. This document provides a detailed protocol for utilizing Western blot to detect and quantify the reduction in H3K9me2 levels in cultured cells following treatment with this compound.
Principle of the Assay
The workflow involves treating cultured cells with this compound to inhibit G9a/GLP activity. Following treatment, histones are extracted from the cells. These histone extracts are then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight. The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF), which is then probed with a primary antibody specific for H3K9me2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is used to visualize the protein bands, and the signal intensity is quantified. To ensure accurate quantification, the H3K9me2 signal is normalized to a suitable loading control, such as total Histone H3.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the Western blot protocol.
Caption: this compound inhibits G9a/GLP, preventing H3K9 dimethylation.
Caption: Western blot workflow for H3K9me2 detection after this compound treatment.
Data Presentation
The following table summarizes expected quantitative data from a representative experiment. The values are presented as the relative band intensity of H3K9me2 normalized to the total Histone H3 loading control.
| Treatment Group | This compound Concentration (nM) | Treatment Duration (hours) | Normalized H3K9me2 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 72 | 1.00 | 1.00 |
| This compound | 100 | 72 | 0.45 | 0.45 |
| This compound | 250 | 72 | 0.20 | 0.20 |
| This compound | 500 | 72 | 0.12 | 0.12 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For the control group, treat cells with an equivalent volume of DMSO (vehicle).
-
For the experimental groups, treat cells with the desired final concentrations of this compound. A concentration range of 100-500 nM is a good starting point for many cell lines.[1]
-
Incubate the cells for a sufficient duration to observe a change in H3K9me2 levels. A treatment time of 48-96 hours is often effective.
-
-
Harvesting: After the treatment period, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
Histone Extraction (Acid Extraction Method)
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease inhibitors. Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid or 0.4 N hydrochloric acid. Incubate with gentle rotation for at least 4 hours or overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours or overnight.[2]
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Carefully discard the supernatant. Wash the pellet with ice-cold acetone.[2]
-
Resuspension: Air-dry the histone pellet and resuspend it in nuclease-free water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 10-20 µg of histone extract) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved. Histone H3 has a molecular weight of approximately 17 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane. Due to the small size of histones, ensure the transfer is efficient. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-H3K9me2 antibody: Use at the manufacturer's recommended dilution (e.g., 1:1000).
-
Anti-Histone H3 antibody (Loading Control): Use at the manufacturer's recommended dilution (e.g., 1:5000). Total histone H3 is an appropriate loading control as its expression is generally stable.[3]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the H3K9me2 band to the intensity of the corresponding total Histone H3 band for each sample.
References
Application Notes: UNC0646 in Melanoma Research
Introduction
UNC0646 is a potent and specific small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). In the context of melanoma, the G9a/GLP complex has emerged as a significant therapeutic target. G9a is frequently overexpressed in melanoma cells and its activity is associated with tumor progression, metastasis, and the regulation of key oncogenic signaling pathways.[1][2] Inhibition of G9a/GLP by this compound presents a promising strategy to induce anti-cancer effects, including cell death, cell cycle arrest, and modulation of critical cellular processes.[3][4]
Mechanism of Action and Cellular Effects
This compound exerts its anticancer effects in melanoma through several interconnected mechanisms:
-
Induction of Apoptosis: Treatment of melanoma cell lines, such as MeWo, with this compound leads to the induction of apoptosis.[1][5] This is characterized by a loss of mitochondrial membrane potential and an increase in the generation of reactive oxygen species (ROS).[1][3] At the molecular level, this compound treatment upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[1][5]
-
Cell Cycle Arrest and Proliferation Inhibition: this compound effectively inhibits the proliferation of melanoma cells and promotes cell cycle arrest.[1][3] This anti-proliferative effect is supported by the modulation of cell cycle-related transcripts like CDK1.[1][4]
-
Modulation of Oncogenic Signaling Pathways: G9a has been shown to regulate major signaling pathways implicated in melanoma development.[1]
-
Wnt/β-catenin Pathway: In melanoma cells with G9a copy number gains, G9a epigenetically silences the Wnt antagonist DKK1. This leads to the aberrant activation of the Wnt/β-catenin pathway, which in turn stimulates the expression of the master melanocyte regulator, MITF.[6] Pharmacologic inhibition of G9a can restore DKK1 expression, thereby suppressing Wnt signaling and reducing melanoma cell growth.[6]
-
Notch1 Pathway: G9a expression is positively correlated with Notch1 in melanoma.[2] Inhibition of G9a with the related compound UNC0642 has been shown to significantly reduce the expression of Notch1 and its downstream target, Hes1. This disruption of the Notch1 pathway contributes to decreased cell viability, reduced invasion, and increased apoptosis in melanoma cell lines.[2]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of G9a/GLP inhibitors on melanoma cells as reported in the literature.
Table 1: In Vitro Efficacy of G9a/GLP Inhibitors in Melanoma Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value/Result | Citation |
| This compound | MeWo, WM164 | Cell Viability | Reduced Viability | Significant reduction observed | [1] |
| UNC0642 | A375 | CCK-8 | IC50 | 3.062 μM | [2] |
| UNC0638 | G9a-gained cells | Growth Inhibition | Dose-dependent inhibition | High sensitivity compared to G9a-unamplified cells | [6] |
Table 2: Molecular and Cellular Effects of G9a/GLP Inhibition in Melanoma
| Compound | Cell Line | Effect Observed | Method | Quantitative Change | Citation |
| This compound | MeWo | Increased BAX mRNA | Real-time PCR | Statistically significant increase | [1] |
| This compound | MeWo | Decreased BCL-2 mRNA | Real-time PCR | Statistically significant decrease | [1] |
| This compound | MeWo | Loss of Mitochondrial Potential | Flow Cytometry | Significant loss observed post-treatment | [1][5] |
| This compound | MeWo | Increased ROS Generation | Flow Cytometry | Significant increase observed post-treatment | [1][5] |
| UNC0642 | M14, A375 | Increased Apoptosis | Flow Cytometry | Significant increase in apoptotic cells | [2] |
| UNC0642 | M14, A375 | Decreased Notch1 Protein | Western Blot | Significant reduction observed | [2] |
| UNC0642 | M14, A375 | Decreased Hes1 Protein | Western Blot | Significant reduction observed | [2] |
Visualizations: Pathways and Workflows
Caption: this compound inhibits G9a/GLP, altering BAX/BCL-2 expression, causing mitochondrial dysfunction and inducing apoptosis.
Caption: this compound inhibits G9a, de-repressing DKK1 and thereby inhibiting the pro-proliferative Wnt/β-catenin/MITF axis.
Caption: G9a inhibition by this compound/UNC0642 downregulates the Notch1/Hes1 axis, reducing viability and promoting apoptosis.
Caption: General workflow for investigating the effects of this compound on cultured melanoma cells.
Experimental Protocols
Protocol 1: General Melanoma Cell Culture
This protocol provides basic guidelines for culturing human melanoma cell lines. Specific media and conditions can vary, so always consult the supplier's data sheet.[7]
Materials:
-
Melanoma cell line (e.g., MeWo, A375)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator at 36-37°C with 5% CO2[8]
Procedure:
-
Thawing Cells: Thaw cryovials rapidly in a 37°C water bath. Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh medium. Transfer to a T-25 flask.[7]
-
Maintaining Culture: Incubate cells at 36-37°C, 5% CO2. Monitor cell growth daily under an inverted microscope.
-
Subculturing (Splitting): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-200 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh medium, and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).[8]
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.
Materials:
-
Melanoma cells
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete growth medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Melanoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting
This protocol is used to detect changes in the protein levels of targets like Notch1, Hes1, BAX, and BCL-2 after this compound treatment.[2]
Materials:
-
This compound-treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer and electrophoresis running buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Notch1, anti-Hes1, anti-BAX, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin or GAPDH as a loading control.
References
- 1. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal overexpression of G9a in melanoma cells promotes cancer progression via upregulation of the Notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
- 8. Tips for Culturing Human Melanoma Cell Lines | Rockland [rockland.com]
Application Notes and Protocols for Cell Viability Assays with UNC0646 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0646 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2][3][4] G9a and GLP are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[5] By inhibiting G9a/GLP, this compound leads to a reduction in global H3K9me2 levels, subsequently reactivating silenced genes and inducing cellular responses such as apoptosis and cell cycle arrest in various cancer cell lines.[6][7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed protocols for assessing the effects of this compound on cell viability using common laboratory techniques. The included application notes and experimental workflows are intended to guide researchers in designing and executing robust experiments to evaluate the cytotoxic and anti-proliferative effects of this compound.
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the catalytic activity of G9a and GLP, with IC50 values in the low nanomolar range.[1][3] This inhibition leads to a decrease in H3K9me2 levels, which in turn modulates the expression of genes involved in critical cellular processes.[5] Studies have shown that this compound treatment can induce apoptosis through the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2.[6][7] Furthermore, this compound can cause cell cycle arrest, thereby inhibiting cell proliferation.[6][7]
The signaling pathway affected by this compound can be summarized as follows:
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. dawinbio.com [dawinbio.com]
- 3. promega.com [promega.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by UNC0646
For Research Use Only.
Introduction
UNC0646 is a potent and specific small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes play a crucial role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound has been shown to induce cell cycle arrest, providing a mechanism for its anti-proliferative effects in cancer cells. This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n, as they are actively replicating their DNA.
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G2/M phase: Cells with a 4n DNA content, having completed DNA replication and preparing for or undergoing mitosis.
Treatment of cells with this compound can lead to an accumulation of cells in a specific phase of the cell cycle, which can be quantified by this method.
Data Presentation
Treatment of MeWo melanoma cells with the IC50 dose of this compound for 48 hours resulted in a significant arrest of cells in the G1 phase of the cell cycle[1]. The IC50 for this compound in MeWo cells was determined to be approximately 5 µM.
Table 1: Effect of this compound on Cell Cycle Distribution in MeWo Melanoma Cells [1]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 ± 2.1 | 28.4 ± 1.5 | 16.3 ± 1.8 |
| This compound (IC50) | 72.1 ± 2.5 | 15.2 ± 1.2 | 12.7 ± 1.3 |
Data represents the mean ± standard error of the mean (SEM) from three independent experiments.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound leading to cell cycle arrest and the experimental workflow for its analysis.
References
Troubleshooting & Optimization
UNC0646 Technical Support Center: Navigating Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and GLP, is a valuable tool in epigenetic research. However, its hydrophobic nature often presents significant solubility challenges in aqueous experimental systems. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous environment, the rapid change in solvent polarity causes the compound to "crash out" of solution, forming a precipitate. This is a common issue for many small molecule inhibitors.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is also soluble in Dichloromethane (DCM). For in vivo studies, a co-solvent system is often required.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly impact solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 33.33 | 53.59 | Sonication may be required to fully dissolve. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| DCM | ≥ 50 | 80.40 | Saturation unknown. |
| In Vivo Formulation | ≥ 4.55 | 7.32 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium upon dilution of the DMSO stock.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Process:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, perform serial dilutions. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
-
Maintain a Low Final DMSO Concentration: While a small amount of DMSO is necessary to keep this compound in solution, the final concentration should typically be kept below 0.5% to minimize solvent-induced cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Issue 2: Delayed Precipitation in the Incubator
Cause: this compound may precipitate over time due to changes in temperature, pH, or interactions with media components.
Solutions:
-
Temperature Stability: Pre-warm all media and buffers to 37°C before adding this compound. Avoid repeated temperature fluctuations by minimizing the time culture plates are outside the incubator.
-
pH Stability: The effect of pH on this compound stability is not well-documented. However, for many compounds, pH can influence ionization state and solubility. Ensure your cell culture medium is properly buffered for the CO2 environment of your incubator to maintain a stable pH.
-
Media Components: Serum proteins in the media can sometimes help to solubilize hydrophobic compounds. If using serum-free media, you may encounter more significant precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Add the required volume of the stock or intermediate solution to the pre-warmed complete medium while gently mixing. For example, add 10 µL of a 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
Ensure the final DMSO concentration is below 0.5%.
-
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
G9a/GLP Signaling Pathway in Transcriptional Silencing
Caption: G9a and GLP form a complex to silence transcription.
Experimental Workflow for Solubility Assessment
Caption: A logical workflow for addressing this compound precipitation.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting decision tree for this compound precipitation.
References
UNC0646 Technical Support Center: Troubleshooting High-Concentration Effects
Welcome to the technical support center for UNC0646. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of this compound when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1] Its primary on-target effect is the reduction of histone H3 lysine 9 dimethylation (H3K9me2) levels in cells.[1]
Q2: At what concentration does this compound typically exhibit on-target effects?
This compound inhibits G9a and GLP with high potency. The half-maximal inhibitory concentration (IC50) for G9a is approximately 6 nM, and for GLP, it is less than 15 nM.[1] In cellular assays, this compound effectively reduces H3K9me2 levels at concentrations in the low nanomolar range (e.g., IC50 of 26 nM in MDA-MB-231 cells).[1]
Q3: What are the known off-target effects of this compound at high concentrations?
Currently, there is limited publicly available data from broad-panel screens (e.g., KinomeScan) to definitively identify direct, off-target protein binding of this compound at high concentrations. Much of the existing literature highlights its high selectivity for G9a/GLP over other histone methyltransferases like SETD7, SUV39H2, SETD8, and PRMT3.[1]
However, at concentrations significantly higher than those required for G9a/GLP inhibition, various cellular phenotypes have been observed. These are often considered downstream or concentration-dependent effects that may or may not be mediated by direct off-target binding.
Q4: What cellular effects are observed at high concentrations of this compound?
At higher concentrations, researchers have reported several cellular effects, including:
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Reduced Cell Viability and Cytotoxicity: this compound can induce a dose-dependent reduction in cell viability in various cell lines.[2]
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Apoptosis: The observed reduction in cell viability at higher concentrations is often associated with the induction of apoptosis.[2][3]
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Increased Reactive Oxygen Species (ROS) Generation: Treatment with this compound at its IC50 concentration has been shown to increase the levels of intracellular ROS.[2]
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Loss of Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential has been observed in cells treated with higher doses of this compound, which is often linked to the apoptotic pathway.[2][3]
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Cell Cycle Arrest: this compound can inhibit cell proliferation and cause cell cycle arrest, particularly after prolonged exposure (e.g., 48 hours).[2]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell line, even at concentrations intended for on-target inhibition.
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Possible Cause: Cell line sensitivity can vary. Some cell lines may be more sensitive to G9a/GLP inhibition, leading to cytotoxic effects even at lower concentrations.
-
Troubleshooting Steps:
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Confirm On-Target Potency: First, confirm the on-target potency of this compound in your specific cell line by measuring the reduction in H3K9me2 levels at a range of concentrations.
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal concentration that provides the desired level of on-target inhibition without inducing significant cytotoxicity.
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Reduce Incubation Time: Consider reducing the duration of this compound treatment.
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Consult Literature for Your Cell Line: Check if there are published data on the use of this compound in your specific cell line to guide concentration selection.
-
Issue 2: My experimental results at high concentrations are inconsistent with known G9a/GLP functions.
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Possible Cause: At high concentrations, the observed phenotype might be a result of downstream effects of potent G9a/GLP inhibition or potential, uncharacterized off-target interactions.
-
Troubleshooting Steps:
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Validate with a Structurally Different Inhibitor: To confirm that the observed phenotype is due to G9a/GLP inhibition, consider using a structurally distinct G9a/GLP inhibitor as a control.
-
Perform Rescue Experiments: If possible, design experiments to rescue the phenotype by overexpressing G9a or GLP.
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Consider Downstream Pathways: Investigate whether the observed phenotype could be a logical downstream consequence of inhibiting G9a/GLP. For instance, G9a/GLP inhibition is known to induce apoptosis and ROS generation in some contexts.[2]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| G9a IC50 | 6 nM | Biochemical Assay | [1] |
| GLP IC50 | <15 nM | Biochemical Assay | [1] |
| H3K9me2 Reduction IC50 | 10 nM | MCF7 | Not explicitly cited |
| 12 nM | PC3 | [1] | |
| 14 nM | 22RV1 | [1] | |
| 26 nM | MDA-MB-231 | [1] | |
| 68 nM | HCT116 wt | [1] | |
| 86 nM | HCT 116 p53-/- | [1] | |
| 10 nM | IMR90 | [1] | |
| Cytotoxicity EC50 | 4.7 µM | MCF7 | Not explicitly cited |
| 12 µM | HCT-116 | [1] |
Experimental Protocols
Protocol 1: In-Cell Western for H3K9me2 Levels
This protocol provides a general workflow for assessing the on-target activity of this compound by measuring H3K9me2 levels.
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours). Include a DMSO-only control.
-
Cell Fixation and Permeabilization:
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Wash cells with PBS.
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Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
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Wash cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
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Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies against H3K9me2 and a loading control (e.g., total Histone H3 or a DNA stain like DRAQ5).
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Secondary Antibody Incubation: Wash cells three times with PBS containing 0.1% Tween 20. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
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Imaging and Analysis: Wash cells three times with PBS containing 0.1% Tween 20. Image the plate using an appropriate imaging system (e.g., Odyssey scanner). Normalize the H3K9me2 signal to the loading control signal.
Visualizations
Caption: this compound inhibits G9a/GLP, leading to reduced H3K9me2 and downstream cellular effects.
Caption: A logical workflow for troubleshooting unexpected cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with UNC0646 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC0646, a potent and selective inhibitor of G9a and GLP histone methyltransferases.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you interpret unexpected results and refine your experimental approach.
Issue 1: Higher-than-expected cell toxicity or widespread cell death.
Possible Causes & Troubleshooting Steps:
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High Concentration: The concentration of this compound may be too high for your specific cell line. While this compound generally has a good separation between its effective concentration and toxic levels, this can be cell-line dependent.[1]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your experiment. Start with a lower concentration range and titrate up to find the balance between efficacy and toxicity.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations or with prolonged exposure.
-
Recommendation: Ensure the final solvent concentration in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Recommendation: Review the literature for established effective and non-toxic concentrations of this compound in your cell line of interest. If limited data is available, a thorough dose-response experiment is crucial.
-
-
Off-Target Effects: At very high concentrations, off-target effects could contribute to cytotoxicity.
-
Recommendation: Use the lowest effective concentration of this compound to minimize the potential for off-target effects.
-
Logical Relationship for Troubleshooting High Toxicity
Caption: Troubleshooting logic for high cell toxicity with this compound.
Issue 2: No significant reduction in global H3K9me2 levels.
Possible Causes & Troubleshooting Steps:
-
Insufficient Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short, to achieve a detectable reduction in H3K9me2 levels.
-
Recommendation: Increase the concentration of this compound or extend the treatment time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration.
-
-
Inactive Compound: The this compound compound may have degraded.
-
Recommendation: Ensure proper storage of the this compound stock solution (e.g., at -80°C for long-term storage) and use freshly diluted solutions for experiments.[2]
-
-
Low G9a/GLP Activity: The cell line you are using may have low endogenous G9a/GLP expression or activity, resulting in a minimal effect of the inhibitor.
-
Recommendation: Confirm the expression of G9a and GLP in your cell line using techniques like Western blotting or RT-qPCR.
-
-
Antibody Issues: The antibody used for detecting H3K9me2 may not be optimal.
-
Recommendation: Validate your H3K9me2 antibody and consider using a different, validated antibody if issues persist.
-
Experimental Workflow for Verifying On-Target Effect
Caption: Workflow for assessing this compound on-target activity.
Issue 3: Unexpected phenotypic changes not readily explained by H3K9me2 reduction.
Possible Causes & Troubleshooting Steps:
-
Downstream Effects of G9a/GLP Inhibition: Inhibition of G9a/GLP can lead to a cascade of downstream events beyond the initial reduction in H3K9me2. These can include apoptosis, cell cycle arrest, and increased production of reactive oxygen species (ROS).[3][4]
-
Recommendation: Investigate these potential downstream effects using appropriate assays such as Annexin V staining for apoptosis, propidium iodide staining for cell cycle analysis, and fluorescent probes like CM-H2DCFDA for ROS detection.
-
-
Off-Target Effects: While this compound is highly selective, off-target effects are a possibility, especially at higher concentrations. Some epigenetic probes have been shown to inhibit efflux transporters like ABCG2.[5]
-
Recommendation: Use a structurally distinct G9a/GLP inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. Additionally, consider assays to rule out known off-target effects of similar compounds if the phenotype is particularly unusual.
-
-
Cell-Context Specificity: The consequences of G9a/GLP inhibition can be highly dependent on the specific cellular context, including the genetic and epigenetic background of the cell line.
-
Recommendation: Compare your results with published data for similar cell lines. Consider performing transcriptomic or proteomic analyses to gain a broader understanding of the cellular response to this compound treatment in your specific model system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[2] By inhibiting these enzymes, this compound leads to a global reduction in the dimethylation of lysine 9 on histone H3 (H3K9me2), a mark associated with transcriptional repression.[6]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: In many cancer cell lines, inhibition of G9a/GLP by this compound has been shown to induce:
-
Cell Cycle Arrest: Typically in the G1 phase.[3]
-
Increased Reactive Oxygen Species (ROS) Production: An imbalance in cellular redox status.[3][4]
-
Inhibition of Cell Proliferation. [3]
Signaling Pathway Downstream of G9a/GLP Inhibition
References
- 1. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
UNC0646 cytotoxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of UNC0646, a potent inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity in cancer cells through a multi-faceted process involving the induction of apoptosis, the generation of reactive oxygen species (ROS), and cell cycle arrest.[1] In melanoma cells, for instance, treatment with this compound leads to apoptosis, loss of mitochondrial membrane potential, and increased ROS production.[1] It also causes cell cycle arrest, particularly in the G1 phase, and inhibits cell proliferation.[1]
Q2: How can I assess the cytotoxicity of this compound in my cell line?
A2: Standard cell viability assays are recommended to determine the cytotoxic effects of this compound. The most common methods are the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) assay, which quantifies membrane integrity.[1] A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound and its analogs can vary significantly depending on the cell line and the duration of treatment. It is crucial to determine the IC50 empirically for your experimental system. For reference, a related G9a/GLP inhibitor, UNC0642, has reported IC50 values in the micromolar range for various cancer cell lines.
Q4: My cells are showing excessive toxicity even at low concentrations of this compound. What could be the reason?
A4: Several factors could contribute to excessive toxicity:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to G9a/GLP inhibition.
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Off-Target Effects: At higher concentrations, this compound may have off-target effects. It is recommended to use the lowest effective concentration that achieves the desired biological outcome.
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Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to the inhibitor. Ensure consistency in your experimental setup.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its stability and activity.
Q5: How can I mitigate the cytotoxic effects of this compound, particularly in non-target cells or to reduce off-target effects?
A5: Mitigating this compound cytotoxicity involves careful experimental design and potentially the use of protective agents:
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Dose Optimization: Use the lowest concentration of this compound that effectively inhibits G9a/GLP activity to minimize off-target effects and general cytotoxicity.
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Time-Course Experiments: Determine the optimal treatment duration to achieve the desired effect without causing excessive cell death.
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Use of Antioxidants: Since this compound can induce cytotoxicity through the generation of ROS, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may help mitigate these effects.[2][3][4] However, this needs to be empirically tested and validated in your specific experimental model.
-
Selective Inhibitors: Consider using newer generations of G9a/GLP inhibitors, such as UNC0642, which have been reported to have a better separation of functional potency versus cell toxicity.[5][6][7]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Variation in drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Problem 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Some cell lines may be inherently resistant to G9a/GLP inhibition. Confirm G9a/GLP expression in your cell line. |
| Inactive compound | Verify the integrity and activity of your this compound stock. Consider purchasing from a different vendor. |
| Insufficient treatment duration | Increase the incubation time with this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High cell density | High cell confluence can sometimes mask cytotoxic effects. Optimize cell seeding density. |
Data Presentation
Table 1: Cytotoxicity of G9a/GLP Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| This compound | MeWo | Melanoma | MTT | IC50 determined, but specific value not stated in abstract | [1] |
| This compound | WM164 | Melanoma | MTT | IC50 determined, but specific value not stated in abstract | [1] |
| UNC0642 | T24 | Bladder Cancer | SRB | 9.85 ± 0.41 | [6] |
| UNC0642 | J82 | Bladder Cancer | SRB | 13.15 ± 1.72 | [6] |
| UNC0642 | 5637 | Bladder Cancer | SRB | 9.57 ± 0.37 | [6] |
| UNC0642 | PANC-1 | Pancreatic Carcinoma | Clonogenicity | Reduction observed, specific IC50 not provided | [7] |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1]
-
2. LDH Cytotoxicity Assay
-
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
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Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
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Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
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Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).[1]
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[1]
-
4. DCFDA Assay for Reactive Oxygen Species (ROS)
-
Objective: To measure intracellular ROS levels.
-
Methodology:
-
Treat cells with this compound.
-
After treatment, load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye.
-
Inside the cell, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[1]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant combination inhibits reactive oxygen species mediated damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting UNC0646 inconsistent western blot results
Welcome to the technical support center for UNC0646. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Western blotting experiments with the G9a/GLP inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of G9a and GLP, which are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[3][4][5][6] By inhibiting these enzymes, this compound leads to a global reduction in H3K9me2 levels, a histone mark associated with transcriptional repression.[1][3][7]
Q2: What is the expected outcome of successful this compound treatment in a Western blot experiment?
The primary and most direct expected outcome of this compound treatment is a dose-dependent decrease in the global levels of H3K9me2.[1][3][7] This is typically visualized as a decrease in the band intensity for H3K9me2 on a Western blot. Total Histone H3 levels should remain unchanged and can be used as a loading control.[6] Depending on the cell type and experimental context, downstream effects may include changes in the expression of G9a/GLP target genes.[6][8]
Q3: What are the recommended working concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound can vary significantly between cell lines.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. However, based on published data, a general starting point is a concentration range of 10 nM to 1 µM for a treatment duration of 24 to 72 hours.[1][3][5][8]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Inconsistent Western Blot Results
Here are some common issues encountered when performing Western blots with this compound, along with their potential causes and solutions.
Problem 1: No change or an inconsistent decrease in H3K9me2 levels after this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 5 µM) to determine the IC50 for H3K9me2 reduction in your specific cell line.[1] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant decrease in H3K9me2 levels. |
| Inhibitor Inactivity | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[1] If possible, test the activity of the inhibitor in a well-characterized sensitive cell line as a positive control. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Confirm the expression of G9a and GLP in your cell line. |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K9me2. Check the antibody datasheet for recommended applications and dilutions.[9] |
| Issues with Western Blot Protocol | Optimize your Western blot protocol for histone detection. This may include using a higher percentage acrylamide gel and a smaller pore size membrane (e.g., 0.2 µm nitrocellulose).[10][11] |
Problem 2: High background on the Western blot, obscuring the H3K9me2 band.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Blocking | Optimize the blocking step. Use 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended.[10][12] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[13] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[14] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), and filter sterilize if necessary. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process. |
Problem 3: Weak or no signal for the loading control (e.g., Total Histone H3).
| Potential Cause | Troubleshooting Suggestion |
| Poor Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for small proteins like histones.[15] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis.[16] For histones, acid extraction protocols can improve yield. |
| Low Protein Loading | Quantify the protein concentration of your lysates using a BCA or Bradford assay and ensure equal loading across all lanes.[13] A typical loading amount is 20-30 µg of total protein.[17][18] |
| Antibody Issues | Use a validated loading control antibody at the recommended dilution. Ensure the secondary antibody is compatible with the primary antibody.[9] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in reducing H3K9me2 levels in various cell lines. This data can serve as a reference for designing your own experiments.
| Cell Line | IC50 for H3K9me2 Reduction (nM) |
| MDA-MB-231 | 26[1] |
| MCF7 | 10[1] |
| PC3 | 12[1] |
| 22RV1 | 14[1] |
| HCT116 wt | 68[1] |
| HCT 116 p53-/- | 86[1] |
| IMR90 | 10[1] |
Experimental Protocols
Standard Western Blot Protocol for Histone Analysis
-
Sample Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, consider an acid extraction protocol for nuclear enrichment.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[17][18]
-
Load 20-30 µg of protein per lane on a high-percentage (e.g., 15%) SDS-PAGE gel for better resolution of low molecular weight histones.[10][11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[10][11]
-
A wet transfer at 100V for 60-90 minutes at 4°C is recommended for histones.
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S staining to confirm transfer efficiency.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with the next primary antibody (e.g., anti-Histone H3 as a loading control).
-
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
Caption: Key steps in the Western blot workflow for analyzing this compound effects.
Caption: A logical workflow for troubleshooting inconsistent this compound Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Western blot optimization | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
UNC0646 Activity Confirmation: Technical Support Center
Welcome to the technical support center for UNC0646. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the cellular activity of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the homologous protein lysine methyltransferases G9a and G9a-like protein (GLP).[1][2] The primary mechanism of action of this compound is the inhibition of the catalytic activity of G9a and GLP, leading to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2) in cells.[3][4][5]
Q2: What are the primary cellular targets of this compound?
The primary cellular targets of this compound are the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1 or KMT1D).[1][2] It exhibits high selectivity for G9a/GLP over other methyltransferases such as SETD7, SUV39H2, SETD8, and PRMT3.[3]
Q3: How can I confirm that this compound is active in my cell line?
The most direct way to confirm this compound activity is to measure the global levels of H3K9me2, which should decrease in a dose-dependent manner following treatment.[3][4] This is typically assessed by Western blotting.[5][6] Downstream functional effects, such as changes in cell viability, induction of apoptosis, or alterations in target gene expression, can also be used to confirm its activity.[7][8]
Q4: What is the optimal concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound are cell-line dependent.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[9][10] Incubation times can range from a few hours to several days depending on the assay. For observing changes in H3K9me2 levels, a 48-hour incubation is often effective.[4] For cell viability or apoptosis assays, incubation times of 24 to 72 hours are common.[7][10]
Troubleshooting Guides
Issue 1: No significant decrease in H3K9me2 levels is observed after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for H3K9me2 reduction in your specific cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: Increase the incubation time. While effects on H3K9me2 can be seen as early as 24 hours, some cell lines may require longer treatment periods (e.g., 48-72 hours) for a significant reduction.[4]
-
-
Possible Cause 3: Poor compound stability or solubility.
-
Troubleshooting Step: Ensure that the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[1] Avoid repeated freeze-thaw cycles. Visually inspect the media for any precipitation after adding this compound.
-
-
Possible Cause 4: Issues with Western blot protocol.
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for G9a/GLP inhibition.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: While this compound is highly selective, off-target effects can occur at very high concentrations.[12][13] Determine the EC50 for cytotoxicity in your cell line using an assay like MTT or LDH release and compare it to the IC50 for H3K9me2 reduction.[7][14] A good therapeutic window is indicated by a significant separation between these two values.[3]
-
-
Possible Cause 2: Cell line sensitivity.
-
Troubleshooting Step: Some cell lines may be inherently more sensitive to G9a/GLP inhibition. Lower the concentration of this compound and/or reduce the incubation time.
-
-
Possible Cause 3: Apoptosis induction.
Quantitative Data Summary
| Parameter | Target | Value | Cell Line | Reference |
| IC50 | G9a | 6 nM | (Biochemical) | [2][3] |
| IC50 | GLP | <15 nM | (Biochemical) | [1][3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 26 nM | MDA-MB-231 | [3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 10 nM | MCF7 | [1][3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 12 nM | PC3 | [3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 14 nM | 22RV1 | [3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 68 nM | HCT116 wt | [3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 86 nM | HCT 116 p53-/- | [3] |
| ICW IC50 (H3K9me2) | H3K9me2 | 10 nM | IMR90 | [3] |
| EC50 (Cytotoxicity) | Cell Viability | 8.7 µM | HCT-116 | [3] |
| EC50 (Cytotoxicity) | Cell Viability | 12 µM | HCT-116 (p53-deficient) | [3] |
| EC50 (Cytotoxicity) | Cell Viability | 4.7 µM | MCF7 | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Levels
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired incubation time (e.g., 48 hours).
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation overnight at 4°C.
-
Centrifuge at high speed and collect the supernatant containing the histones.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Whole-Cell Lysis (Alternative Method):
-
Wash cells with PBS and lyse directly in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin and ensure histone solubilization. Do not centrifuge the sample after sonication to avoid pelleting chromatin.[6]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Prepare samples with Laemmli buffer and heat.
-
Load equal amounts of protein onto a polyacrylamide gel (a 15% or 4-20% gradient gel is suitable for histone separation).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., 1:500-1:1000 dilution) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to a loading control such as total Histone H3.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SETDB1-like MET-2 promotes transcriptional silencing and development independently of its H3K9me-associated catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 14. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H3K9me2 Polyclonal Antibody (PA5-120810) [thermofisher.com]
Technical Support Center: Overcoming Resistance to UNC0646 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the G9a/GLP inhibitor, UNC0646, in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptom: Cancer cell lines that were initially sensitive to this compound now show a reduced response, requiring higher concentrations to achieve the same level of cell death or growth inhibition. This is quantitatively observed as an increase in the IC50 value.
Possible Causes and Troubleshooting Steps:
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways to counteract the effects of G9a/GLP inhibition. The PI3K/AKT/mTOR pathway is a common culprit in drug resistance.[1][2][3]
-
Experimental Verification:
-
Western Blot Analysis: Probe for key proteins in the AKT pathway. An increase in the phosphorylation of AKT (p-AKT) and downstream targets like mTOR and S6 ribosomal protein in this compound-treated resistant cells compared to sensitive cells would suggest the activation of this pathway.
-
Co-treatment with Pathway Inhibitors: Perform cell viability assays combining this compound with a known PI3K or AKT inhibitor (e.g., LY294002, Wortmannin, MK-2206).[1] Synergistic effects, where the combination is more effective than either drug alone, would indicate that the AKT pathway is a key resistance mechanism.
-
-
-
Development of Resistant Cell Populations: Continuous exposure to a drug can lead to the selection and proliferation of a subpopulation of cells that are inherently more resistant.
-
Experimental Verification:
-
Establishment of Resistant Cell Lines: Gradually increase the concentration of this compound in the cell culture medium over several weeks to months to select for a resistant population.[4][5][6] Compare the IC50 value of the resistant line to the parental line to confirm resistance.
-
Single-Cell Sequencing: Analyze the genomic and transcriptomic profiles of individual cells from both sensitive and resistant populations to identify genetic or epigenetic changes associated with resistance.
-
-
-
Epigenetic Reprogramming: Cancer cells might employ other epigenetic mechanisms to compensate for G9a/GLP inhibition, such as alterations in DNA methylation or other histone modifications, to maintain a pro-survival gene expression program.[7][8][9]
-
Experimental Verification:
-
Global Epigenetic Profiling: Use techniques like ChIP-seq for various histone marks (e.g., H3K27ac, H3K4me3) and bisulfite sequencing for DNA methylation to compare the epigenetic landscapes of sensitive and resistant cells.
-
Combination with other Epigenetic Modifiers: Test the efficacy of this compound in combination with DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) or histone deacetylase (HDAC) inhibitors (e.g., Panobinostat) in resistant cells.
-
-
Experimental Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for decreased this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein).[10] G9a and GLP are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, which can reactivate silenced tumor suppressor genes.[10] In many cancer cell lines, treatment with this compound induces apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[11][12]
This compound Signaling Pathway
Caption: this compound mechanism of action.
Q2: My this compound treatment is no longer effective. How can I confirm if my cells have become resistant?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[13][14] You can perform a cell viability assay, such as the MTT assay, to determine the IC50.
Q3: Are there any known synergistic drug combinations with this compound for resistant cells?
A3: While specific synergistic combinations for this compound-resistant cells are still an active area of research, based on known resistance mechanisms, combining this compound with inhibitors of compensatory pathways is a promising strategy.[15][16][17][18][19] For example, if you observe activation of the AKT pathway, combining this compound with a PI3K or AKT inhibitor may restore sensitivity. Additionally, combining this compound with other epigenetic modifiers, such as DNMT or HDAC inhibitors, could be effective if resistance is driven by epigenetic reprogramming.
Q4: What are the typical IC50 values for this compound and related G9a inhibitors in sensitive cancer cell lines?
A4: The IC50 values for G9a inhibitors can vary depending on the cell line. Below is a table summarizing reported IC50 values for the G9a inhibitors UNC0638 and UNC0642 in various neuroblastoma cell lines, which can serve as a reference for expected sensitivity in MYCN-amplified versus non-amplified contexts.[20]
| Cell Line | MYCN Status | UNC0638 IC50 (µM) | UNC0642 IC50 (µM) |
| MNA Lines | |||
| BE(2)-C | Amplified | 6.5 | 12.5 |
| IMR-32 | Amplified | 7.5 | 14.5 |
| KELLY | Amplified | 9.0 | 16.0 |
| NGP | Amplified | 10.0 | 17.0 |
| Average | Amplified | 8.3 | 15.0 |
| Non-MNA Lines | |||
| SH-SY5Y | Non-amplified | 18.0 | 30.0 |
| SK-N-AS | Non-amplified | 20.0 | 34.0 |
| Average | Non-amplified | 19.0 | 32.0 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and media-only blank wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for G9a, H3K9me2, and p-AKT
This protocol is for detecting changes in protein expression and phosphorylation.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-G9a, anti-H3K9me2, anti-AKT, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify protein concentration in cell lysates using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for G9a Interaction Partners
This protocol can be used to identify proteins that interact with G9a, which may be altered in resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-G9a antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Sample buffer for western blot
Procedure:
-
Prepare cell lysates in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-G9a antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads with wash buffer three to five times.
-
Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by western blot using antibodies against suspected interaction partners. Alternatively, the eluate can be analyzed by mass spectrometry to identify novel interaction partners.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Line Developed that is Resistant to new Cancer Therapy | Technology Networks [technologynetworks.com]
- 5. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The epigenetic mechanisms involved in the treatment resistance of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Drug Combinations Promote The Development Of Resistance In Acute Myeloid Leukemia: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
Adjusting UNC0646 dosage for different cell lines
Welcome to the technical support center for UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing this compound dosage across different cell lines and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the histone methyltransferases G9a and GLP. These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes and induce anti-cancer effects such as apoptosis and cell cycle arrest.[1]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A typical starting concentration for this compound can range from low nanomolar to low micromolar, depending on the cell line's sensitivity. Based on published data, a good starting point for a dose-response experiment would be a range from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental objective and the cell line's doubling time. Effects on H3K9me2 levels can be observed within 24 hours. However, phenotypic effects such as apoptosis or cell cycle arrest may require longer incubation periods, typically ranging from 24 to 72 hours.[2] A time-course experiment is recommended to determine the ideal treatment duration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect on cell viability. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a phenotypic response. 3. Cell line resistance: The cell line may be inherently resistant to G9a/GLP inhibition. 4. Compound inactivity: The this compound may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Increase the incubation time (e.g., 48-72 hours). 3. Confirm G9a/GLP expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. 4. Use a fresh stock of this compound and verify its activity through a target engagement assay (e.g., Western blot for H3K9me2). |
| High cell death in control (DMSO-treated) group. | 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Unhealthy cells: The cells may have been in poor condition before the experiment. | 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). 2. Use healthy, actively dividing cells for your experiments. Ensure proper cell culture maintenance. |
| Inconsistent results between experiments. | 1. Variability in cell density: Inconsistent cell seeding can lead to variable results. 2. Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent drug concentrations. 3. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh serial dilutions for each experiment and double-check calculations. 3. Use cells within a consistent and low passage number range. |
| Unexpected off-target effects. | 1. High concentration: Using this compound at very high concentrations can lead to off-target activities. 2. Cell-specific context: The cellular context can influence the manifestation of off-target effects. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. While this compound is highly selective for G9a/GLP, it's good practice to validate key findings using a secondary method, such as siRNA/shRNA knockdown of G9a and GLP.[3] |
Data Presentation: this compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly between different cell lines. The following table summarizes reported IC50 values for the reduction of H3K9me2 levels.
| Cell Line | Cancer Type | H3K9me2 Reduction IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 26 | [4] |
| MCF7 | Breast Cancer | 10 | [4] |
| PC3 | Prostate Cancer | 12 | [4] |
| 22RV1 | Prostate Cancer | 14 | [4] |
| HCT116 wt | Colon Cancer | 68 | [4] |
| HCT116 p53-/- | Colon Cancer | 86 | [4] |
| IMR90 | Normal Fibroblast | 10 | [4] |
| MeWo | Melanoma | IC50 for viability reduction was observed in the low µM range after 24h. | [2] |
| WM164 | Melanoma | IC50 for viability reduction was observed in the low µM range after 24h. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the chosen duration. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or at -20°C for longer storage.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits G9a/GLP, leading to apoptosis and cell cycle arrest.
Caption: Workflow for determining the optimal dosage of this compound.
References
- 1. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle of G9a Inhibitors: UNC0646 vs. BIX01294
A Comprehensive Guide for Researchers in Epigenetics and Drug Discovery
In the dynamic field of epigenetic research, the histone methyltransferase G9a (also known as EHMT2) has emerged as a critical therapeutic target. G9a, along with its close homolog G9a-like protein (GLP or EHMT1), is primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. Dysregulation of G9a activity has been implicated in a variety of diseases, most notably cancer, making the development of potent and selective G9a inhibitors a key focus for drug discovery efforts.
This guide provides an in-depth, objective comparison of two prominent G9a inhibitors: UNC0646 and the earlier-generation compound, BIX01294. We will delve into their mechanisms of action, potency, selectivity, and cellular activity, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: Targeting the Histone-Lysine Methyltransferase
Both this compound and BIX01294 are small molecule inhibitors that target the catalytic SET domain of G9a and GLP. By occupying the substrate-binding pocket, they prevent the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the lysine residue on histone H3. This inhibition of methyltransferase activity leads to a global reduction in H3K9me2 levels, subsequently reactivating the expression of silenced genes. This mechanism of action has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and BIX01294.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | G9a | 6 | [1] |
| GLP | 15 | [1] | |
| BIX01294 | G9a | 1,900 | [2] |
| GLP | 700 | [2] |
Table 1: In Vitro Potency of G9a Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of G9a or GLP by 50% in biochemical assays.
| Inhibitor | Cell Line | Cellular IC50 for H3K9me2 Reduction (nM) | Cytotoxicity EC50 (nM) | Therapeutic Index (EC50/IC50) | Reference |
| UNC0638 * | MDA-MB-231 | 81 | 11,000 | 135.8 | [2] |
| BIX01294 | MDA-MB-231 | 500 | 2,700 | 5.4 | [2] |
Table 2: Cellular Activity and Cytotoxicity. Cellular IC50 values represent the concentration of the inhibitor required to reduce the levels of H3K9me2 by 50% in cells. Cytotoxicity EC50 is the concentration that causes 50% cell death. The therapeutic index indicates the separation between the desired cellular effect and toxicity. *UNC0638 is a close analog of this compound and is often used in comparative studies.
As the data clearly indicates, this compound is significantly more potent than BIX01294 in inhibiting G9a and GLP in biochemical assays. This enhanced potency translates to the cellular level, where UNC0638 (a close analog of this compound) demonstrates a much lower IC50 for the reduction of H3K9me2 and a substantially wider therapeutic window compared to BIX01294.[2] The improved separation of functional potency and cellular toxicity for the UNC series of inhibitors represents a significant advancement, allowing for more robust in vitro and in vivo studies with a lower risk of off-target effects.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of G9a and the inhibitory potential of compounds like this compound and BIX01294.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate (biotinylated)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound, BIX01294) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, biotinylated H3 peptide substrate, and the G9a enzyme in a 96-well plate.
-
Add varying concentrations of the inhibitor (or DMSO for control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding ³H-SAM to each well.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by adding a solution of unlabeled SAM.
-
Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of ³H-methyl group transferred to the histone peptide.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the inhibitors.
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Inhibitor compounds (this compound, BIX01294) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compounds (or DMSO for control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value for cytotoxicity.
Mandatory Visualization
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: G9a/GLP signaling pathway and points of inhibition.
Caption: Comparative experimental workflow for G9a inhibitors.
Conclusion: this compound as the Superior Chemical Probe
References
Validating UNC0646 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC0646, a potent inhibitor of the histone methyltransferases G9a and GLP, with alternative compounds. It includes experimental data, detailed protocols for key validation assays, and visualizations to elucidate cellular target engagement and downstream effects.
Introduction to this compound and its Targets: G9a/GLP
This compound is a highly potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1)[1][2][3]. These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks predominantly associated with transcriptional repression[4][5]. The G9a/GLP heterodimer is the primary enzyme responsible for these modifications in euchromatin[6]. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets[4][7]. Validating that a compound like this compound engages its intended targets in a cellular context is a critical step in drug discovery and development.
Comparison of G9a/GLP Inhibitors
This compound is part of a broader class of quinazoline-based inhibitors. Its performance can be benchmarked against other well-characterized G9a/GLP inhibitors. The following table summarizes key quantitative data for this compound and its alternatives.
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Cellular H3K9me2 IC50 (nM) | Notes |
| This compound | 6[1][2][3] | <15[1][2][3] | 10 - 86 (cell line dependent)[1][3] | Excellent cellular potency and low cytotoxicity. |
| UNC0638 | <15 | 19 | ~81 (MDA-MB-231 cells)[8] | Good cell permeability and a favorable toxicity profile compared to BIX-01294[8]. |
| UNC0642 | <2.5 | <2.5 | Not explicitly found | High potency and selectivity. |
| BIX-01294 | 2,700 | Weakly inhibits | ~500 (MDA-MB-231 cells)[8] | First-in-class G9a/GLP inhibitor, but with higher cytotoxicity[8]. |
| A-366 | 3.3 | 38 | Not explicitly found | Peptide-competitive inhibitor with high selectivity[9]. |
Validating Target Engagement: Key Experimental Protocols
Directly confirming that this compound binds to G9a and GLP within a cell and elicits the expected downstream molecular consequences is paramount. The following are detailed protocols for commonly employed assays.
Western Blot for Histone H3 Lysine 9 Dimethylation (H3K9me2)
This assay provides a direct readout of the enzymatic activity of G9a/GLP in cells following inhibitor treatment. A reduction in the H3K9me2 signal indicates successful target inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and/or alternative inhibitors) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate with rotation overnight at 4°C to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the acid and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of histone extracts onto a polyacrylamide gel (e.g., 15%) and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative reduction in H3K9me2 levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble G9a/GLP:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble G9a or GLP at each temperature using Western blotting with specific antibodies.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target protein (G9a or GLP) fused to NanoLuc® luciferase.
-
Assay Setup:
-
Plate the engineered cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the methyltransferase.
-
Add varying concentrations of the test compound (this compound).
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Measure the luminescence signal from the NanoLuc® donor and the fluorescence signal from the tracer acceptor.
-
-
Data Analysis: The BRET ratio is calculated from the two signals. Competitive binding of this compound will displace the tracer, leading to a decrease in the BRET signal. An IC50 value for target engagement can be determined by plotting the BRET ratio against the compound concentration.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to G9a/GLP Inhibitors: UNC0646 vs. UNC0638
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of the histone methyltransferases G9a (EHMT2) and G9a-Like Protein (GLP; EHMT1): UNC0646 and UNC0638. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction
UNC0638 and this compound are potent and selective inhibitors of the G9a/GLP histone methyltransferase complex, which plays a crucial role in transcriptional repression by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3][4] Both compounds belong to a quinazoline-based chemical series and are valuable tools for investigating the biological functions of G9a and GLP in various cellular processes and disease models. This compound was developed as a further optimization of the chemical scaffold to which UNC0638 belongs, with a focus on enhancing cellular activity.
Potency and Efficacy
Both this compound and UNC0638 exhibit high potency against their primary targets, G9a and GLP, in biochemical assays. In cellular contexts, they effectively reduce the levels of H3K9me2, a key downstream marker of G9a/GLP activity.
Table 1: In Vitro Potency against G9a and GLP
| Compound | Target | IC50 (nM) |
| This compound | G9a | 6[5] |
| GLP | <15[5] | |
| UNC0638 | G9a | <15[6] |
| GLP | 19[6] |
Table 2: Cellular Potency for H3K9me2 Reduction
| Compound | Cell Line | IC50 (nM) |
| This compound | MDA-MB-231 | 26 |
| UNC0638 | MDA-MB-231 | 81[6][7] |
Selectivity Profile
Both this compound and UNC0638 have been demonstrated to be highly selective for G9a/GLP over other histone methyltransferases and non-epigenetic targets. However, a comprehensive head-to-head comparison against a broad panel of kinases and methyltransferases has not been extensively published. The available data indicates a favorable selectivity profile for both compounds.
Table 3: Selectivity of UNC0638 against other Methyltransferases
| Target | Fold Selectivity vs. G9a/GLP |
| SETD7 | >10,000[6] |
| SETD8 | >10,000[6] |
| SUV39H2 | >10,000[6] |
| PRMT3 | >10,000[6] |
This compound is also reported to be highly selective for G9a/GLP over SETD7, SUV39H2, SETD8, and PRMT3.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and UNC0638 is the inhibition of the G9a/GLP methyltransferase complex, leading to a reduction in H3K9me2 levels. This epigenetic mark is associated with transcriptional repression. By inhibiting G9a/GLP, these compounds can lead to the reactivation of silenced genes.
Caption: G9a/GLP signaling pathway inhibition by this compound and UNC0638.
The following diagram illustrates a typical experimental workflow for evaluating the potency and cellular effects of these inhibitors.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
S-adenosyl-L-homocysteine hydrolase (SAHH)-Coupled Biochemical Assay for G9a/GLP Activity
This assay measures the enzymatic activity of G9a/GLP by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
G9a or GLP enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT)
-
This compound or UNC0638 inhibitor
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, SAHH, and the fluorescent probe.
-
Add the G9a or GLP enzyme to the wells of the 384-well plate.
-
Add serial dilutions of this compound or UNC0638 to the wells.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 values.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of H3K9me2 in cells treated with inhibitors.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well plates
-
This compound or UNC0638 inhibitor
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain (e.g., DRAQ5™) for normalization
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or UNC0638 for a specified time (e.g., 48 hours).
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 90 minutes.
-
Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with the infrared dye-conjugated secondary antibody and DNA stain for 60 minutes in the dark.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for H3K9me2 and DNA content.
-
Normalize the H3K9me2 signal to the DNA stain signal and calculate the IC50 values.
MTT Assay for Cell Viability and Toxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
This compound or UNC0638 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or UNC0638 for a specified time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percent cell viability and determine the EC50 values for toxicity.
Conclusion
Both this compound and UNC0638 are highly potent and selective inhibitors of the G9a/GLP histone methyltransferase complex. This compound, as a later-generation compound, demonstrates improved cellular potency in reducing H3K9me2 levels compared to UNC0638. The choice between these two inhibitors may depend on the specific requirements of the experiment, including the desired cellular concentration and the sensitivity of the cell line being investigated. The experimental protocols provided in this guide offer a framework for the characterization and comparison of these and other G9a/GLP inhibitors.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for G9a/GLP Suppression: Genetic Knockdown vs. UNC0646 Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic regulation, the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) have emerged as critical players in gene silencing and have been implicated in various pathologies, most notably cancer. Researchers aiming to dissect the functional roles of this pivotal enzyme complex are often faced with a choice between two powerful techniques: genetic knockdown and pharmacological inhibition. This guide provides an objective comparison of these two approaches, focusing on the widely used small molecule inhibitor UNC0646, to aid in the selection of the most appropriate method for specific research questions.
At a Glance: Key Differences
| Feature | Genetic Knockdown (shRNA/siRNA) | This compound Inhibition |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation | Competitive inhibition of the substrate-binding site |
| Target | G9a and/or GLP mRNA | G9a and GLP protein catalytic activity |
| Effect | Reduction in G9a/GLP protein levels | Blockade of G9a/GLP methyltransferase function |
| Reversibility | Long-term (stable shRNA) or transient (siRNA) | Reversible upon withdrawal of the compound |
| Speed of Onset | Slower, dependent on protein turnover | Rapid |
| Specificity | Can be highly specific to the target mRNA, but off-target effects are a concern | Highly selective for G9a/GLP over other methyltransferases, but potential for off-target kinase inhibition at high concentrations |
Delving Deeper: A Quantitative Comparison
A direct comparison of the efficacy of genetic knockdown and chemical inhibition reveals nuances that are critical for experimental design and data interpretation. A key study utilizing UNC0638, a potent analog of this compound, and shRNA-mediated knockdown in MDA-MB-231 breast cancer cells provides valuable quantitative insights into their effects on the primary substrate mark, H3K9me2.
| Method | H3K9me2 Reduction (vs. Control) | Cell Viability (MDA-MB-231) | Reference |
| G9a/GLP shRNA knockdown | Significant reduction, approaching maximal effect | Can lead to reduced cell viability and clonogenicity | [1][2] |
| UNC0638 (1µM, 48h) | Reduction comparable to G9a/GLP shRNA knockdown | IC50 for H3K9me2 reduction: 81 nM | [1][2] |
| This compound | Potent reduction of H3K9me2 with IC50 values in the low nanomolar range across various cell lines | IC50 for cell viability is cell-line dependent | [3] |
Note: UNC0638 and this compound are structurally related and exhibit similar potency and selectivity for G9a/GLP.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated.
References
UNC0646: A Comparative Guide to its Cross-reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone methyltransferase inhibitor UNC0646 with other methyltransferases, supported by experimental data. This compound is a potent and selective inhibitor of the histone lysine methyltransferases G9a and G9a-like protein (GLP), which are critical enzymes in epigenetic regulation. Understanding its selectivity is crucial for its application as a chemical probe in research and for its potential therapeutic development.
Data Presentation: this compound Inhibitory Potency
The inhibitory activity of this compound and its closely related analogs, UNC0638 and UNC0642, has been assessed against a panel of methyltransferases. The data consistently demonstrates high potency and selectivity for G9a and GLP.
| Target Methyltransferase | This compound IC50 (nM) | UNC0638 IC50 (nM) | UNC0642 IC50 (nM) | Notes |
| G9a (EHMT2) | 6[1][2][3] | <15[4] | <2.5[5][6] | Primary target. |
| GLP (EHMT1) | ~15[1][2][3] | 19[4] | <2.5[5][6] | Primary target, often forms a heterodimer with G9a. |
| SETD7 | >10,000 (inferred) | Inactive[7] | >50,000[5] | Highly selective over this H3K4 methyltransferase. |
| SUV39H2 | >10,000 (inferred) | Inactive[7] | >50,000[5] | Highly selective over this H3K9 methyltransferase. |
| SETD8 | >10,000 (inferred) | Inactive[7] | >50,000[5] | Highly selective over this H4K20 methyltransferase. |
| PRMT3 | >10,000 (inferred) | Inactive[7] | >50,000[5] | Highly selective over this protein arginine methyltransferase. |
| EZH2 | >10,000 (inferred) | Inactive[7] | >5,000[5] | Highly selective over this H3K27 methyltransferase. |
| DNMT1 | >10,000 (inferred) | 107,000[7] | >50,000 (inferred) | Very low to no activity against DNA methyltransferases. |
Note: The high selectivity of this compound over other methyltransferases is strongly supported by data from its close analogs, UNC0638 and UNC0642. Direct IC50 values for this compound against a broad panel are not always available in a single publication, but the collective data indicates a selectivity of over 1000-fold for G9a/GLP over other methyltransferases.
Experimental Protocols
The selectivity of this compound and similar compounds is typically determined using biochemical assays that measure the enzymatic activity of the methyltransferase in the presence of the inhibitor. Two common methods are the AlphaLISA® assay and the Scintillation Proximity Assay (SPA).
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This assay is a bead-based, non-radioactive method to detect methylation events.
-
Reaction Setup: In a 384-well plate, the methyltransferase enzyme, a biotinylated histone peptide substrate, and varying concentrations of the inhibitor (e.g., this compound) are combined in an assay buffer.
-
Initiation: The enzymatic reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM).
-
Incubation: The reaction mixture is incubated at room temperature to allow for the methylation of the histone peptide substrate.
-
Detection:
-
Streptavidin-coated Donor beads are added, which bind to the biotinylated histone peptide.
-
Acceptor beads conjugated to an antibody specific for the methylated lysine residue are also added.
-
-
Signal Generation: If the peptide is methylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 615 nm.
-
Data Analysis: The intensity of the emitted light is proportional to the level of methyltransferase activity. IC50 values are calculated by plotting the light intensity against the inhibitor concentration.
Scintillation Proximity Assay (SPA) Protocol
This is a radioactive assay that measures the transfer of a radiolabeled methyl group.
-
Reaction Setup: The methyltransferase, biotinylated peptide substrate, and inhibitor are incubated in a multi-well plate.
-
Initiation: The reaction is started by adding [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).
-
Incubation: The mixture is incubated to allow the transfer of the tritiated methyl group to the peptide substrate.
-
Capture: Streptavidin-coated SPA beads are added to the wells. These beads capture the biotinylated peptide.
-
Signal Detection: When a radiolabeled peptide binds to a SPA bead, the beta particles emitted from the tritium can excite the scintillant within the bead, producing light. Unbound [³H]-SAM is in solution and too far from the beads to produce a signal.
-
Data Analysis: The amount of light produced is measured using a scintillation counter and is proportional to the enzyme activity. IC50 values are determined by measuring the reduction in light signal at different inhibitor concentrations.
Visualizations
Signaling Pathway of G9a/GLP Inhibition
The following diagram illustrates the primary mechanism of action of this compound.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation and subsequent gene repression.
Experimental Workflow for Inhibitor Specificity Testing
The logical flow for assessing the cross-reactivity of a methyltransferase inhibitor is depicted below.
Caption: Workflow for determining the selectivity profile of a methyltransferase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of UNC0646: A Comparative Guide to the Reproducibility of its Effects
An in-depth analysis of the versatile G9a/GLP inhibitor, UNC0646, reveals a landscape of generally consistent on-target effects across numerous cancer studies, yet underscores a critical need for researchers to consider cellular context and potential off-target interactions when interpreting experimental outcomes. This guide synthesizes published data to provide a comprehensive overview of the reproducibility of this compound's biological activities, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). These enzymes are key epigenetic regulators, primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks generally associated with transcriptional repression. The dysregulation of G9a/GLP has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This guide delves into the reported effects of this compound across multiple studies, focusing on the consistency of its biological impact, and provides detailed experimental protocols for key assays to aid in the design and interpretation of future research.
Consistent On-Target Effects: Inhibition of H3K9 Dimethylation
A primary and highly reproducible effect of this compound is the potent reduction of global H3K9me2 levels in a variety of cell lines. This on-target activity is a direct consequence of its inhibitory action on G9a and GLP.
| Cell Line | IC50 for H3K9me2 Reduction (nM) | Reference |
| MDA-MB-231 | 26 | [1] |
| MCF7 | 10 | [1] |
| PC3 | 12 | [1] |
| 22RV1 | 14 | [1] |
| HCT116 wt | 68 | [1] |
| HCT116 p53-/- | 86 | [1] |
| IMR90 | 10 | [1] |
Table 1: Comparative IC50 values of this compound for the reduction of H3K9me2 in various cell lines. Data consistently demonstrates the high potency of this compound in inhibiting its direct epigenetic targets across a range of cancer and normal cell lines.
Reproducibility of Anti-Cancer Effects: A Cell-Line Dependent Phenomenon
While the inhibition of H3K9me2 by this compound is a consistent finding, the downstream anti-cancer effects, such as inhibition of cell viability and induction of apoptosis, exhibit greater variability depending on the cellular context.
| Cell Line | Assay Type | IC50 (µM) | Effect | Reference |
| MeWo | MTT | Not specified | Dose-dependent reduction in cell viability | [2] |
| WM164 | MTT | Not specified | Dose-dependent reduction in cell viability | [2] |
| T24 | Cell Viability | 9.85 ± 0.41 | Dose-dependent decrease in viability | |
| J82 | Cell Viability | 13.15 ± 1.72 | Dose-dependent decrease in viability | |
| 5637 | Cell Viability | 9.57 ± 0.37 | Dose-dependent decrease in viability | |
| MCF7 | Clonogenicity | Not specified | Marked concentration-dependent reduction | [3] |
| MDA-MB-231 | Clonogenicity | Not specified | Much less effect compared to MCF7 | [3] |
Table 2: Comparative effects of this compound and its analog UNC0642 on cancer cell viability and proliferation. The table highlights that while G9a/GLP inhibition consistently impacts cell viability, the degree of this effect is highly dependent on the specific cancer cell line.
This variability in cellular response underscores the importance of characterizing the genetic and epigenetic landscape of the model system when studying the effects of this compound. For instance, the differential response between MCF7 and MDA-MB-231 cells in clonogenicity assays suggests that the cellular dependency on G9a/GLP for survival and proliferation can vary significantly.[3]
Signaling Pathways Modulated by this compound
Across multiple studies, this compound has been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Apoptosis Induction
A common observation is the induction of apoptosis upon treatment with this compound. This is often characterized by an increase in Annexin V-positive cells, loss of mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[2] At the molecular level, this compound has been reported to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL-2.[2] Interestingly, one study in MeWo melanoma cells reported that this compound-induced apoptosis occurred without the activation of caspases 3 and 7, suggesting a caspase-independent mechanism in this specific context.[2]
Cell Cycle Arrest
This compound has also been consistently shown to induce cell cycle arrest. This is often accompanied by a decrease in the expression of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition.[2]
Off-Target Effects and Reproducibility Challenges
A crucial aspect of reproducibility is the potential for off-target effects, which can lead to inconsistent results between studies. While this compound is highly selective for G9a/GLP over other histone methyltransferases, the possibility of it interacting with other proteins cannot be entirely dismissed. A comprehensive proteomic-based platform would be necessary to systematically evaluate the off-target protein abundance changes induced by this compound.[4]
Furthermore, the choice of experimental model can significantly influence the observed effects. For example, the inhibition of G9a/GLP by the related compound UNC0638 was found to have different effects on H3K9me2 levels in mouse embryonic stem cells versus differentiated cells, highlighting cell-type specific responses.[5][6][7]
Experimental Protocols
To facilitate the reproducibility of studies involving this compound, detailed protocols for key experiments are provided below.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This assay is a high-throughput method to quantify intracellular protein levels.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48 hours).
-
Fixation and Permeabilization: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS. Following fixation, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for H3K9me2 diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Normalization: Stain the cells with a DNA dye (e.g., DAPI or DRAQ5) to normalize for cell number.
-
Imaging and Analysis: Scan the plate using a high-content imaging system and quantify the fluorescence intensity of the H3K9me2 signal, normalized to the DNA stain.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Expose cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Conclusion
The available evidence strongly suggests that this compound is a potent and specific inhibitor of G9a and GLP, leading to a reproducible reduction in H3K9me2 levels. The downstream consequences of this inhibition, including anti-proliferative and pro-apoptotic effects, are also widely reported but exhibit a significant degree of variability that is dependent on the specific cellular context. This highlights the critical importance of thorough characterization of the experimental system and careful consideration of potential off-target effects. By adhering to detailed and standardized protocols, researchers can enhance the reproducibility of their findings and contribute to a more complete understanding of the therapeutic potential of G9a/GLP inhibition. Future studies focusing on systematic off-target analysis and the mechanisms of differential cellular sensitivity will be invaluable in further clarifying the reproducible effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of UNC0646: A Comparative Analysis with Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UNC0646's Performance Against Alternative Epigenetic Therapies, Supported by Experimental Data.
Epigenetic modifications play a crucial role in gene expression and cellular function, and their dysregulation is a hallmark of many diseases, including cancer. This has led to the development of a new class of therapeutics known as epigenetic drugs. Among these, this compound, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), has shown promise in preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of this compound and its analogs with other classes of epigenetic drugs, namely DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors.
G9a/GLP Inhibitors: this compound and its Analogs
This compound and its close analog, UNC0642, are small molecule inhibitors that target G9a and GLP, enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), leading to gene repression. Inhibition of G9a/GLP has been shown to reactivate tumor suppressor genes and induce apoptosis in various cancer models.
Signaling Pathway of G9a/GLP Inhibition
Caption: Mechanism of G9a/GLP inhibition by this compound.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and other selected epigenetic drugs in various cancer xenograft models. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from separate studies with similar experimental setups.
Table 1: In Vivo Efficacy of G9a/GLP Inhibitors
| Drug | Cancer Model | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| UNC0642 | Neuroblastoma (MYCN-amplified) | Nude mice | 5 mg/kg, intraperitoneally | Significant reduction in tumor volume | [1] |
| BIX-01294 | Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft model | Not specified | Significantly reduced tumor growth | [2] |
| A-366 | Leukemia (MV4;11) | SCID/bg mice | 30 mg/kg/day via osmotic mini-pump for 14 days | Inhibition of tumor growth | [3] |
Table 2: In Vivo Efficacy of DNMT Inhibitors
| Drug | Cancer Model | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| 5-Azacytidine | Pancreatic Ductal Adenocarcinoma (PANC-1) | Not specified | Not specified | Promoted an anti-cancer response and inhibited tumor growth | [4][5] |
| Decitabine | Leukemia (AML) | NOG mice | 0.5 mg/kg, intraperitoneally | Significant decrease in tumor burden | [6][7] |
Table 3: In Vivo Efficacy of HDAC Inhibitors
| Drug | Cancer Model | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Vorinostat | Neuroblastoma (NB1691luc) | Nude mice | 150 mg/kg, intraperitoneally | Decreased tumor volumes in combination with radiation | [8][9] |
| Panobinostat | Pancreatic Cancer | Not specified | Not specified | Synergistic inhibition with gemcitabine | [10] |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to facilitate replication and further investigation.
General Xenograft Tumor Model Workflow
Caption: General workflow for in vivo xenograft studies.
Protocol for UNC0642 in Neuroblastoma Xenograft Model[1]
-
Cell Line: MYCN-amplified neuroblastoma cell lines.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of neuroblastoma cells into the flank of the mice.
-
Treatment: Once tumors were palpable, mice were treated with either vehicle (DMSO) or UNC0642 (5 mg/kg body weight) via intraperitoneal injection.
-
Monitoring: Tumor volume was measured every 2 days.
-
Endpoint: Relative tumor volume was calculated and compared between the control and treated groups.
Protocol for 5-Azacytidine in Pancreatic Cancer Xenograft Model[11][12]
-
Cell Line: KPT277 murine pancreatic ductal adenocarcinoma cells.
-
Animal Model: Immunocompetent C57Bl/6 mice.
-
Tumor Implantation: Implantation of PDAC cells.
-
Treatment: Mice were treated with vehicle (DMSO) or 1 mg/kg 5-Azacytidine once weekly.
-
Monitoring: Tumor growth was measured three times weekly.
-
Endpoint: Tumor growth curves were generated and compared between the groups.
Protocol for Vorinostat in Neuroblastoma Xenograft Model[8][9]
-
Cell Line: NB1691luc human neuroblastoma cells expressing luciferase.
-
Animal Model: Athymic mice.
-
Tumor Implantation: Intravenous tail vein injection of NB1691luc cells to establish a metastatic model.
-
Treatment: Seven days after tumor cell injection, mice were treated with intraperitoneal vorinostat (150 mg/kg) every other day for a total of three doses.
-
Monitoring: Tumor burden was monitored by bioluminescence imaging.
-
Endpoint: Tumor volumes were compared between single-modality and combination treatment groups.
Comparative Analysis and Discussion
A direct, definitive comparison of the in vivo efficacy of this compound with other epigenetic drugs is challenging due to the lack of head-to-head studies. However, based on the available data, several observations can be made:
-
G9a/GLP inhibitors , including UNC0642, BIX-01294, and A-366, have demonstrated significant tumor growth inhibition in various cancer models, including neuroblastoma, pancreatic cancer, and leukemia.[1][2][3] The efficacy of these inhibitors, particularly in neuroblastoma, appears to be more pronounced in MYCN-amplified cell lines.[11]
-
DNMT inhibitors like 5-azacytidine and decitabine have also shown potent anti-tumor effects in vivo, particularly in pancreatic cancer and leukemia.[4][5][6][7] Notably, 5-azacytidine was shown to inhibit tumor growth and sensitize pancreatic cancer cells to gemcitabine.[4]
-
HDAC inhibitors such as vorinostat and panobinostat have demonstrated efficacy in neuroblastoma and pancreatic cancer models, often in combination with other therapies like radiation or chemotherapy.[8][9][10]
While all three classes of epigenetic drugs show promise in preclinical in vivo models, the choice of a particular drug will likely depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the potential for combination therapies. For instance, the synthetic lethal relationship between G9a inhibition and MYCN amplification suggests a targeted therapeutic strategy for a subset of neuroblastomas.[11] Similarly, the ability of DNMT inhibitors to enhance immunogenicity and sensitize tumors to chemotherapy highlights their potential in combination regimens.
Logical Relationship of Epigenetic Drug Classes
References
- 1. researchgate.net [researchgate.net]
- 2. BIX01294 suppresses PDAC growth through inhibition of glutaminase-mediated glutathione dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat increases expression of functional norepinephrine transporter in neuroblastoma in vitro and in vivo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth Inhibition of Pancreatic Cancer Cells by Histone Deacetylase Inhibitor Belinostat Through Suppression of Multiple Pathways Including HIF, NFkB, and mTOR Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for UNC0646 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), with alternative inhibitors. It includes detailed experimental protocols and supporting data to aid in the design of robust control experiments for studies involving this compound.
Introduction to this compound
This compound is a chemical probe that acts as a potent and selective inhibitor of G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2][3][4] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[5][6] Due to the role of G9a/GLP in various cellular processes and diseases, including cancer, this compound is a valuable tool for studying the biological consequences of inhibiting this histone methyltransferase complex.[5][7]
Comparison with Alternative G9a/GLP Inhibitors
Effective research requires the use of appropriate controls to validate the specificity of this compound's effects. This section compares this compound with other commonly used G9a/GLP inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (G9a) | In Vitro IC50 (GLP) | Cellular H3K9me2 IC50 | Key Characteristics |
| This compound | G9a/GLP | 6 nM [1][2][3] | <15 nM [1][2][4] | 26 nM (MDA-MB-231) [1] | Potent and selective with good separation of functional potency and cytotoxicity. [1][2][3] |
| UNC0638 | G9a/GLP | <15 nM[8] | 19 nM[8] | 81 nM (MDA-MB-231)[9] | A close structural analog of this compound, often used for comparison.[9][10][11] Less cytotoxic than BIX-01294.[12] |
| A-366 | G9a/GLP | 3.3 nM[13] | 38 nM[13] | Comparable to UNC0638[10][11][14] | Peptide-competitive inhibitor with high selectivity.[13] Exhibits lower cytotoxicity compared to other G9a/GLP inhibitors.[10][15] |
| BIX-01294 | G9a/GLP | 1.7 µM[16] | 0.9 µM[16] | 500 nM (MDA-MB-231)[9] | One of the first-generation G9a/GLP inhibitors; less potent and more toxic than newer compounds.[12][16] |
Negative Control for this compound
A crucial control in experiments with this compound is the use of a structurally similar but biologically inactive molecule. UNC0737, the N-methyl analog of UNC0638, is an excellent negative control. It is over 300-fold less potent against G9a and GLP, allowing researchers to distinguish between on-target effects of G9a/GLP inhibition and off-target or compound-specific effects.[9][12]
Signaling Pathway and Experimental Workflow
G9a/GLP Signaling Pathway
The following diagram illustrates the role of the G9a/GLP complex in histone methylation and transcriptional repression, and the inhibitory action of this compound.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
Experimental Workflow for Validating this compound Effects
This diagram outlines a typical workflow for confirming the on-target effects and downstream functional consequences of this compound treatment.
Caption: A typical workflow for validating this compound's effects in cells.
Experimental Protocols
Western Blot for H3K9me2 Levels
This protocol is used to determine the extent to which this compound inhibits the catalytic activity of G9a/GLP in cells by measuring the levels of their product, H3K9me2.
Materials:
-
Cells treated with this compound, vehicle (e.g., DMSO), and a negative control (e.g., UNC0737).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Sonicate briefly to shear chromatin and centrifuge to pellet debris.[17]
-
Collect the supernatant containing total cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[18][19]
-
Transfer proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).[19][20]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[17][19]
-
Incubate the membrane with primary antibodies against H3K9me2 and total Histone H3 overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using an ECL substrate.[21]
-
-
Analysis:
-
Quantify band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
-
Cytotoxicity Assays
It is essential to differentiate between the specific effects of G9a/GLP inhibition and general cellular toxicity. The following assays are commonly used.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2]
Materials:
-
Cells seeded in a 96-well plate and treated with a concentration range of this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated control wells.
-
-
MTT Incubation:
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
-
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[22]
Materials:
-
Cells treated with this compound in a 96-well plate.
-
LDH assay kit (containing substrate, cofactor, and diaphorase).
Procedure:
-
Sample Collection:
-
After treatment, carefully collect the cell culture supernatant.
-
-
LDH Reaction:
-
Incubation and Measurement:
-
Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with G9a/GLP in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[21][26]
Materials:
-
Cells treated with this compound or vehicle.
-
PBS.
-
Lysis buffer.
-
Equipment for heating (e.g., PCR machine), protein quantification, and Western blotting.
Procedure:
-
Cell Treatment and Heating:
-
Cell Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble G9a or GLP by Western blotting.
-
-
Data Interpretation:
-
Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[26]
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. origene.com [origene.com]
- 18. abcam.cn [abcam.cn]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. benchchem.com [benchchem.com]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
UNC0646: A Potent and Selective Inhibitor of G9a/GLP Histone Methyltransferases
For researchers, scientists, and drug development professionals, the selection of a chemical probe with high specificity is paramount to ensure that observed biological effects are attributable to the intended target. UNC0646 is a small molecule inhibitor that has demonstrated high potency and selectivity for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) over other histone methyltransferases (HMTs). This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed methodologies.
Specificity Profile of this compound
This compound exhibits potent inhibition of both G9a and GLP with IC50 values of 6 nM and <15 nM, respectively.[1][2] Its selectivity is a key feature, showing minimal activity against a panel of other histone methyltransferases. This high degree of selectivity makes this compound a valuable tool for dissecting the specific roles of G9a and GLP in biological processes.
Comparative Inhibitory Activity of this compound against various Histone Methyltransferases
| Histone Methyltransferase | Target | IC50 (nM) | Selectivity vs. G9a |
| G9a (EHMT2) | H3K9 | 6 | - |
| GLP (EHMT1) | H3K9 | <15 | ~2.5-fold |
| SETD7 | H3K4 | >10,000 | >1667-fold |
| SUV39H2 | H3K9 | >10,000 | >1667-fold |
| SETD8 | H4K20 | >10,000 | >1667-fold |
| PRMT3 | Arginine | >10,000 | >1667-fold |
This table summarizes the inhibitory activity of this compound against G9a, GLP, and a selection of other histone methyltransferases. The data highlights the high selectivity of this compound for the G9a/GLP complex.
In cellular assays, this compound effectively reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark catalyzed by the G9a/GLP complex. The IC50 for H3K9me2 reduction in MDA-MB-231 cells is 26 nM.[1]
G9a/GLP Signaling Pathway and Inhibition by this compound
G9a and GLP typically form a heterodimeric complex that is the primary driver for H3K9 mono- and dimethylation in euchromatin. This methylation leads to the recruitment of transcriptional repressors, such as HP1 (Heterochromatin Protein 1), resulting in gene silencing. This compound acts by competitively inhibiting the binding of the histone substrate to the G9a/GLP complex, thereby preventing H3K9 methylation and subsequent gene repression.
Caption: G9a/GLP pathway and its inhibition by this compound.
Experimental Methodologies
The specificity and potency of this compound have been determined through various biochemical and cellular assays. Below are the detailed protocols for the key experiments.
S-adenosyl-L-homocysteine Hydrolase (SAHH)-Coupled Biochemical Assay
This assay is used to determine the in vitro inhibitory activity of compounds against HMTs. The principle of this assay is that the formation of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, is coupled to its hydrolysis by SAHH to homocysteine. The generated homocysteine is then detected using a fluorescent probe.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT.
-
Enzyme and Substrate: Add the purified G9a or GLP enzyme and the histone H3 peptide substrate to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-methionine (SAM).
-
Coupling Reaction: Simultaneously, add S-adenosyl-L-homocysteine hydrolase (SAHH) and a thiol-sensitive fluorescent probe (e.g., ThioGlo®).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This assay quantifies the levels of specific intracellular proteins, in this case, H3K9me2, in a microplate format. It combines the specificity of antibodies with the high-throughput capability of an ELISA-like assay.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW) and a cell normalization stain (e.g., DRAQ5™) for 60 minutes at room temperature in the dark.
-
Imaging and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both the target protein and the normalization stain. The H3K9me2 signal is normalized to the cell number.
-
Calculate the IC50 value for the reduction of H3K9me2 levels.
-
Experimental Workflow for HMT Inhibitor Specificity Profiling
A systematic approach is crucial for accurately determining the selectivity of an HMT inhibitor. The following workflow outlines the key steps involved in profiling a compound like this compound against a panel of HMTs.
Caption: Workflow for HMT inhibitor specificity profiling.
References
Phenotypic differences between UNC0646 and other G9a inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic differences between UNC0646 and other prominent G9a inhibitors. The information is supported by experimental data to aid in the selection of the most appropriate chemical probe for your research needs.
G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Its role in various cellular processes and its dysregulation in diseases like cancer have made it an attractive therapeutic target. A variety of small molecule inhibitors have been developed to probe G9a's function and evaluate its therapeutic potential. This guide focuses on the distinct characteristics of this compound in comparison to other widely used G9a inhibitors such as BIX-01294, A-366, and its close analog UNC0638.
Quantitative Performance Overview
The following tables summarize the key quantitative data for this compound and other G9a inhibitors, providing a clear comparison of their potency, selectivity, and cellular effects.
Table 1: In Vitro Enzymatic Potency of G9a Inhibitors
| Inhibitor | G9a IC50 | GLP IC50 | Selectivity Notes |
| This compound | 6 nM[1][2] | 15 nM[1][2] | Highly selective against a panel of other methyltransferases.[1] |
| UNC0638 | <15 nM | 19 nM | Highly selective over a wide range of epigenetic and non-epigenetic targets.[1] |
| A-366 | 3.3 nM[3] | 38 nM[3] | Over 1000-fold selectivity against 21 other methyltransferases.[3][4] |
| BIX-01294 | 2.7 µM | Weakly inhibits GLP.[5] | No significant activity at other histone methyltransferases.[6] |
Table 2: Cellular Activity and Cytotoxicity of G9a Inhibitors
| Inhibitor | Cell Line | H3K9me2 Reduction IC50 | Cell Viability EC50 | Key Phenotypic Observations |
| This compound | MDA-MB-231 | 26 nM[1] | >10 µM | Excellent separation of functional potency vs. cell toxicity.[1] Induces apoptosis and cell cycle arrest in melanoma cells.[7] |
| UNC0638 | MDA-MB-231 | ~100 nM | >10 µM | Good separation of functional potency and toxicity.[1] Exhibits off-target antiproliferative effects through choline kinase inhibition.[8] |
| A-366 | PC-3 | ~300 nM[3] | >10 µM | Significantly less cytotoxic than UNC0638 despite equivalent H3K9me2 inhibition.[9][10] Induces differentiation in leukemia cell lines.[9] |
| BIX-01294 | Various | ~4.1 µM (for H3K9me2 reduction)[9] | Toxic at concentrations >4.1 µM[9] | Poor separation between functional effects and cytotoxicity.[9] Can induce apoptosis or autophagy depending on the cell type.[6][11] |
Phenotypic Differences: A Deeper Dive
A critical consideration when selecting a G9a inhibitor is the desired phenotypic outcome and the potential for off-target effects.
This compound: Potent, Selective, and Low Cytotoxicity
This compound stands out for its potent and selective inhibition of G9a and its close homolog GLP, coupled with a wide therapeutic window.[1] It effectively reduces cellular H3K9me2 levels at nanomolar concentrations with minimal impact on cell viability at significantly higher concentrations.[1] This excellent separation of on-target activity from general cytotoxicity makes it a superior tool for studying the specific consequences of G9a/GLP enzymatic inhibition. Phenotypically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anti-cancer agent.[7]
BIX-01294: The Pioneer with Caveats
As one of the first-generation G9a inhibitors, BIX-01294 has been instrumental in elucidating the role of G9a in various biological processes.[6] However, its utility is limited by its relatively low potency and significant cytotoxicity at concentrations required for effective G9a inhibition in cells.[9] This poor separation between functional potency and toxicity raises concerns about off-target effects contributing to its observed cellular phenotypes.[9] Depending on the cellular context, BIX-01294 has been reported to induce either apoptosis or autophagy.[6][11]
A-366: A Less Cytotoxic Alternative
A-366 is a potent and highly selective G9a/GLP inhibitor with a key advantage over UNC0638 and BIX-01294: significantly lower cytotoxicity.[9][10] Studies have shown that while A-366 and UNC0638 inhibit H3K9me2 to a similar extent, A-366 does not exhibit the same anti-proliferative effects in several cancer cell lines, suggesting that the cytotoxicity of UNC0638 may be due to off-target activities.[12][13] A-366 has been shown to induce differentiation in leukemia cell lines, offering a distinct phenotypic outcome compared to other inhibitors.[9]
UNC0638: A Potent Probe with a Known Off-Target
UNC0638 is a potent and selective G9a/GLP inhibitor, very similar in structure and on-target activity to this compound.[1] However, subsequent studies have revealed that UNC0638 possesses off-target activity against choline kinase alpha (CHKA), which contributes to its anti-proliferative effects.[8] This finding is crucial for interpreting cellular phenotypes observed with UNC0638 and highlights the importance of using structurally distinct inhibitors like A-366 to confirm that a phenotype is indeed due to G9a/GLP inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by G9a and a typical experimental workflow for evaluating G9a inhibitors.
Caption: G9a/GLP complex influences key cancer-related signaling pathways.
Caption: Experimental workflow for characterizing G9a inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
G9a Enzymatic Assay (AlphaLISA Format)
This protocol is adapted from commercially available kits and literature.[14]
-
Reagents and Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare serial dilutions of the G9a inhibitor in Assay Buffer.
-
In a 384-well plate, add the inhibitor solution, G9a enzyme, and a mix of biotinylated H3 peptide and SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the enzymatic reaction by adding AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin Donor beads in subdued light and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
-
In-Cell Western (ICW) for H3K9me2 Levels
This protocol provides a high-throughput method for quantifying histone modifications in cells.[1][15][16][17]
-
Reagents and Materials:
-
Cells of interest
-
96-well clear-bottom plates
-
G9a inhibitor
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., total Histone H3)
-
Infrared dye-conjugated secondary antibodies
-
DNA stain (e.g., DRAQ5) for cell number normalization
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of inhibitor concentrations for the desired time.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies for H3K9me2 and a normalization control.
-
Wash and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity and normalize the H3K9me2 signal to the normalization control or DNA stain.
-
Determine the cellular IC50 for H3K9me2 reduction.
-
MTT Cell Viability Assay
This is a colorimetric assay to assess cell metabolic activity as a measure of cell viability.[18][19][20][21][22]
-
Reagents and Materials:
-
Cells of interest
-
96-well plates
-
G9a inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the inhibitor.
-
Incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.
-
Conclusion
The choice of a G9a inhibitor should be guided by the specific research question. For studies requiring a potent and selective tool with minimal confounding cytotoxicity to dissect the direct consequences of G9a/GLP enzymatic inhibition, This compound is an excellent choice due to its superior separation of on-target activity and toxicity. A-366 serves as a valuable, less cytotoxic alternative, particularly for validating phenotypes observed with other inhibitors and for studying cellular differentiation. While BIX-01294 has historical significance, its use should be approached with caution due to its high cytotoxicity. The known off-target effects of UNC0638 on choline kinase necessitate careful experimental design and the use of appropriate controls. By understanding the distinct phenotypic footprints of these inhibitors, researchers can make more informed decisions to advance our understanding of G9a biology and its therapeutic potential.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by this compound in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. biomol.com [biomol.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 21. protocols.io [protocols.io]
- 22. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for UNC0646
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like UNC0646, a potent and selective G9a/GLP histone methyltransferase inhibitor, are paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive overview of the essential safety protocols and step-by-step disposal procedures for this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough understanding of the this compound safety profile is crucial. While specific toxicity data may be limited, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed or comes into contact with skin, and potentially toxic to aquatic life.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety goggles or glasses with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1320288-17-2 |
| Molecular Formula | C₃₆H₅₉N₇O₂ |
| Molecular Weight | 621.9 g/mol |
| IC₅₀ (G9a) | ~6 nM |
| IC₅₀ (GLP) | <15 nM |
| Solubility (DMSO) | ≥ 5 mg/mL |
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and any associated contaminated materials must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, microfuge tubes), in a designated hazardous waste container.
-
The container must be made of a chemically compatible material, be in good condition, and have a secure, leak-proof lid. The original product container is often a suitable choice for waste storage.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste. Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment should be used for all liquid hazardous waste to prevent spills.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste. For highly potent compounds, it is best practice to collect the first three rinses.
-
After rinsing and allowing the container to air-dry completely, deface or remove the original label before disposing of it as non-hazardous glass or plastic waste, in accordance with your institution's policies.
-
-
Request for Waste Pickup:
-
Once the hazardous waste container is full, or in accordance with your institution's waste accumulation time limits, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Experimental Protocol: Inactivation of this compound (for illustrative purposes)
While not a substitute for proper hazardous waste disposal, in some instances, a chemical inactivation step may be considered to reduce the hazard level of the waste stream. The following is a generalized protocol that would require validation for this compound.
Objective: To chemically degrade this compound in a controlled laboratory setting.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide (for pH adjustment)
-
pH indicator strips or pH meter
-
Appropriate reaction vessel
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, dilute the this compound waste solution with water to a concentration of less than 1 mg/mL.
-
Adjust the pH of the solution to >12 with sodium hydroxide.
-
Slowly add an excess of sodium hypochlorite solution while stirring.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
Neutralize the solution to a pH between 6 and 8.
-
Dispose of the treated solution as hazardous waste, as trace amounts of the original compound or hazardous byproducts may remain.
Note: This is a generalized protocol and its effectiveness for this compound has not been experimentally confirmed in the provided search results. Always consult with your institution's EHS for approved chemical treatment procedures.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been generated.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with institutional and regulatory standards for chemical waste management. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling UNC0646
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of UNC0646, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the handling recommendations for the structurally and functionally similar compound UNC0638, a cautious approach is mandated. UNC0638 is advised to be handled as a hazardous material until further information is available. Therefore, the following PPE and handling procedures are strongly recommended when working with this compound.
Core Handling Precautions:
-
Avoid all direct contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Thorough washing: Wash hands and any exposed skin thoroughly after handling.
-
Work in a designated area: Conduct all work with this compound in a well-ventilated chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for the safe management of this compound and associated materials.
Storage and Stability:
| Compound Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | At least 2 years |
| In Solvent | -80°C | Up to 6 months |
Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Waste Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated tips, tubes) | Collect in a designated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., glassware) | Decontaminate by rinsing with a suitable solvent (e.g., ethanol or DMSO) three times. The rinsate must be collected as hazardous liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures. |
| Empty Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it according to institutional guidelines for non-hazardous waste. |
Always follow your institution's specific guidelines for hazardous waste disposal.
Experimental Protocol: In Vitro Inhibition of H3K9 Dimethylation in a Cell-Based Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the G9a/GLP-mediated dimethylation of histone H3 at lysine 9 (H3K9me2) in a cellular context.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., MDA-MB-231, MCF7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells into 96-well plates at a density that allows for logarithmic growth throughout the experiment.
2. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
- Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
3. Treatment of Cells:
- Prepare a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations.
- Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
4. Detection of H3K9me2 Levels (In-Cell Western or Immunofluorescence):
- Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
- Incubate the cells with a primary antibody specific for H3K9me2.
- Wash the cells with PBS.
- Incubate the cells with a fluorescently labeled secondary antibody.
- For normalization, co-stain with a nuclear stain (e.g., DAPI).
- Acquire images using a high-content imager or fluorescence microscope.
5. Data Analysis:
- Quantify the fluorescence intensity of the H3K9me2 signal in the nucleus of each cell.
- Normalize the H3K9me2 signal to the nuclear stain signal.
- Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the normalized H3K9me2 levels against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The inhibitory action of this compound on the G9a/GLP signaling pathway, preventing H3K9 dimethylation.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
